molecular formula C5H2F3NO2S B1386534 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid CAS No. 900530-68-9

5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1386534
CAS No.: 900530-68-9
M. Wt: 197.14 g/mol
InChI Key: MESLCUOAZZCUOE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS: 900530-68-9; Molecular Formula: C5H2F3NO2S) is a high-value heterocyclic building block primarily employed in the discovery and development of novel active molecules. Its core structure, which incorporates both a thiazole ring and a trifluoromethyl group, is of significant interest in medicinal and agrochemical research. The compound serves as a key precursor in the synthesis of fungicidal agents, with research indicating that the 4-trifluoromethylthiazole-5-carboxamide motif often demonstrates superior biological activity compared to its methyl-substituted analogs . The presence of the carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to readily generate a diverse array of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies. The trifluoromethyl group is a critical feature, known to enhance properties like metabolic stability, lipophilicity, and overall bioavailability. This compound is offered with a guaranteed purity of 95% and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the available safety data sheets prior to handling.

Properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)9-1-12-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESLCUOAZZCUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900530-68-9
Record name 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical and pharmacological properties. When appended to a heterocyclic system like thiazole, it creates a building block of significant interest. This guide provides an in-depth technical overview of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a key intermediate for researchers and scientists. We will delve into its core chemical properties, proven synthetic routes, reactivity profile, and its role as a precursor to advanced functional molecules. The thiazole ring itself is a privileged structure, appearing in numerous FDA-approved drugs, and its combination with a trifluoromethyl group enhances its potential by improving metabolic stability, lipophilicity, and binding affinity.[1][2]

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its effective application in synthesis and development. This compound is typically a light yellow to yellow solid under standard conditions.[3] The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid has a profound impact on the molecule's electronic character and acidity.

Core Data Summary
PropertyValue / DescriptionSource(s)
Molecular Formula C₅H₂F₃NO₂S[4]
Molecular Weight 197.14 g/mol [3][4]
CAS Number 900530-68-9[4]
Appearance Light yellow to yellow solid[3]
pKa (Predicted) 2.57 ± 0.36[3]
Boiling Point (Predicted) 288.3 ± 40.0 °C[3]
Storage Conditions 2-8°C[3]
Solubility Profile Expected to be soluble in polar organic solvents like ethanol, DMSO, and chloroform, with slight solubility in water.[5]

The predicted pKa of ~2.57 indicates that it is a relatively strong carboxylic acid. This is a direct consequence of the inductive effect of the CF3 group, which stabilizes the carboxylate anion. This enhanced acidity is a key consideration for its reactivity, particularly in salt formation and nucleophilic acyl substitution reactions.

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of trifluoromethyl-substituted thiazoles often relies on established heterocyclic chemistry principles, adapted for fluorinated building blocks. A common and effective strategy involves the Hantzsch thiazole synthesis or variations thereof, followed by functional group manipulations. A prevalent pathway is the hydrolysis of a corresponding ester precursor, which is often more readily synthesized.

General Synthetic Workflow

A robust method for preparing related structures, which can be adapted for this specific molecule, starts from trifluoroacetic ethyl acetoacetate. This undergoes chlorination, followed by a cyclization reaction with a thioamide (like thioacetamide for a 2-methyl derivative, or thiourea for a 2-amino precursor which can then be removed), and finally hydrolysis of the resulting ester.[6]

Synthesis_Workflow A Trifluoroacetoacetate Ester B Chlorination (e.g., Sulfuryl Chloride) A->B Step 1 C α-Chloro-Trifluoroacetoacetate B->C Intermediate D Cyclization with Thioamide (e.g., Thioformamide) C->D Step 2 E Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate D->E Intermediate F Base-mediated Hydrolysis (e.g., NaOH, EtOH/H₂O) E->F Step 3 G This compound F->G Final Product

Caption: General synthetic workflow for thiazole-4-carboxylic acids.

Detailed Experimental Protocol: Ester Hydrolysis

This protocol is adapted from the synthesis of a closely related analogue, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and represents a reliable final step to obtain the target molecule from its ester precursor.[7]

Objective: To synthesize this compound via hydrolysis of its corresponding ethyl or methyl ester.

Materials:

  • Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) for washing (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ester (e.g., 0.10 mol) in ethanol (150-200 mL).

  • Addition of Base: Prepare a solution of sodium hydroxide (e.g., 0.15 mol) in water (150-200 mL) and add it to the stirred solution of the ester. The stoichiometry is crucial; an excess of base ensures complete hydrolysis.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) for 1.5 to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water (e.g., 200 mL) and cool it in an ice bath. Slowly add concentrated HCl with stirring to acidify the solution to a pH of 1. The product will precipitate as a solid. The low pH is necessary to fully protonate the carboxylate and induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and optionally with a cold non-polar solvent like dichloromethane (1 x 100 mL) to remove any remaining organic impurities.

  • Drying: Dry the purified solid in a vacuum oven to obtain the final product, this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the carboxylic acid functional group. Its primary application in drug discovery and organic synthesis is as a scaffold for building more complex molecules, most commonly through the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid can be readily converted to amides, which are prevalent in pharmaceuticals. This transformation typically involves an initial activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.

Amidation_Reaction cluster_0 Activation cluster_1 Coupling Thiazole_COOH Thiazole-COOH Activator Activating Agent (e.g., SOCl₂, HATU, EDC) Thiazole_COOH->Activator Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Active Ester) Activator->Activated_Intermediate Amide Thiazole-CONHR Activated_Intermediate->Amide Amine R-NH₂ Amine->Activated_Intermediate

References

A Predictive Guide to the Structure Elucidation of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, predictive framework for the structure elucidation of the compound identified by CAS number 900530-68-9, which is named 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages established analytical principles and spectral data from closely related, structurally analogous compounds. By examining validated data from similar chemical entities, we provide a robust, step-by-step methodology for researchers, scientists, and drug development professionals to confirm the structure of this compound. This guide covers a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry), and the logical workflow for piecing together the molecular puzzle.

Introduction: The Chemical Identity of CAS 900530-68-9

The compound assigned the CAS registry number 900530-68-9 is identified as This compound . Its fundamental properties, as collated from various chemical suppliers, are summarized below.

PropertyValueSource(s)
CAS Number 900530-68-9Multiple Chemical Suppliers
Molecular Formula C₅H₂F₃NO₂S[1]
Molecular Weight 197.14 g/mol [1]
Predicted Boiling Point 288.3 ± 40.0 °C[1]

The core structure is a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a common scaffold in many biologically active molecules. The elucidation of its precise structure is paramount for understanding its chemical reactivity, potential biological activity, and for ensuring purity and quality control in any application.

Proposed Synthetic Pathway: A Retro-Synthetic Approach

A plausible synthetic route for this compound can be inferred from established methods for synthesizing substituted thiazoles. A common and effective strategy is the Hantzsch thiazole synthesis. However, given the substitution pattern, a more likely modern approach would involve the hydrolysis of a corresponding ester, which is a common final step in the synthesis of carboxylic acids to avoid purification difficulties with the acid functionality present during intermediate steps.

A patent for the synthesis of the closely related 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid describes a three-step one-pot synthesis starting from ethyl trifluoroacetoacetate, which is chlorinated, cyclized with thioacetamide, and then hydrolyzed.[2] A similar strategy could be envisioned for the target molecule.

Alternatively, a more direct and commonly employed laboratory-scale synthesis would be the hydrolysis of the corresponding ethyl or methyl ester. The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been reported via the hydrolysis of its methyl ester using sodium hydroxide in aqueous ethanol.[3]

Experimental Protocol: Ester Hydrolysis

Objective: To synthesize this compound from its corresponding ethyl ester.

Materials:

  • Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane

Procedure:

  • Dissolve ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate in ethanol.

  • Prepare a solution of sodium hydroxide in water and add it to the ester solution.

  • Heat the reaction mixture at reflux (approximately 80-90°C) for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 1 using concentrated HCl. This will precipitate the carboxylic acid.

  • Filter the solid precipitate and wash it with cold deionized water, followed by a wash with dichloromethane to remove any non-polar impurities.

  • Dry the resulting solid under vacuum to yield the final product, this compound.

G

Spectroscopic Analysis for Structure Confirmation

The cornerstone of structure elucidation lies in the interpretation of spectroscopic data. Below, we predict the key features of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra for this compound, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The structure of this compound contains two protons: one on the thiazole ring (C2-H) and one on the carboxylic acid group (-COOH).

  • Thiazole Proton (C2-H): The proton at the C2 position of a thiazole ring typically appears in the downfield region of the spectrum due to the deshielding effects of the adjacent sulfur and nitrogen atoms. For the parent compound, thiazole, the C2-H proton resonates at approximately 8.8 ppm.[4] We can predict a similar chemical shift for the target molecule.

  • Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and often appears as a broad singlet far downfield, typically between 10-13 ppm.

Predicted ¹H NMR Data (in CDCl₃):

  • δ ~8.8-9.0 ppm (s, 1H, C2-H)

  • δ ~10-13 ppm (br s, 1H, -COOH)

Predicted ¹³C NMR Spectrum

The molecule has five carbon atoms in unique chemical environments.

  • Thiazole Ring Carbons: The carbons of the thiazole ring will have distinct chemical shifts. The C2 carbon, bonded to both N and S, will be significantly downfield. The C4 and C5 carbons will also be in the aromatic/heteroaromatic region. For a related compound, ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole carbons appear at approximately 168.9 ppm (C=O), 164.2 ppm (q, J = 36.5 Hz, C5), and 146.5 ppm (C4).[5]

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. In the aforementioned related ester, this carbon appears as a quartet at 123.3 ppm with a large coupling constant (J ≈ 269 Hz).[5]

  • Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.

Predicted ¹³C NMR Data (in CDCl₃):

  • δ ~165-175 ppm (C=O)

  • δ ~160-165 ppm (q, J ≈ 35-40 Hz, C5)

  • δ ~145-150 ppm (C4)

  • δ ~150-155 ppm (C2)

  • δ ~120-125 ppm (q, J ≈ 270 Hz, CF₃)

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly informative for fluorinated compounds. The trifluoromethyl group will give a single signal. For ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the ¹⁹F NMR shows a singlet at -52.44 ppm.[5] A similar chemical shift is expected for the target compound.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃):

  • δ ~ -50 to -60 ppm (s, 3F)

G

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

Predicted Key IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300-2500 cm⁻¹.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption in the range of 1760-1690 cm⁻¹.[6]

  • C-F Stretches: Strong absorptions in the fingerprint region, typically between 1350-1100 cm⁻¹.

  • C=N and C=C Stretches (Thiazole Ring): Absorptions in the 1600-1475 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural clues.

  • Molecular Ion Peak (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅H₂F₃NO₂S.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the trifluoromethyl group (-CF₃), and potentially cleavage of the thiazole ring. The fragmentation of trifluoromethyl-substituted heterocyles often involves the loss of the CF₃ radical.[7]

Predicted Fragmentation:

  • Loss of -OH from the carboxylic acid.

  • Loss of -COOH.

  • Loss of -CF₃.

X-ray Crystallography: The Definitive Proof

For a definitive, unambiguous structure determination, single-crystal X-ray crystallography is the gold standard. A crystalline derivative of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has been successfully analyzed by this method, confirming the connectivity and geometry of the molecule.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain an unambiguous solid-state structure of this compound.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, acetone, ethyl acetate, hexane, or mixtures thereof).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and the overall molecular conformation in the solid state.

Conclusion: A Unified Approach to Structure Elucidation

The elucidation of the structure of CAS 900530-68-9, this compound, requires a multi-faceted analytical approach. While this guide provides a predictive framework based on sound chemical principles and data from analogous compounds, the definitive confirmation of its structure must be based on the acquisition and interpretation of experimental data for the compound itself. The proposed workflow, combining synthesis with a suite of spectroscopic techniques and culminating in X-ray crystallography, represents a robust and reliable strategy for any researcher or organization working with this molecule. This self-validating system ensures that the chemical identity is confirmed with the highest degree of confidence, which is essential for any downstream application in research and development.

References

An In-depth Technical Guide to the Solubility Profile of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. Given the critical role of solubility in influencing bioavailability, formulation, and overall therapeutic efficacy, a thorough understanding of this physicochemical parameter is paramount. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a robust solubility assessment.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its performance. It dictates the rate and extent of absorption, thereby influencing the ultimate bioavailability of the drug. For a compound like this compound, which contains a carboxylic acid moiety and a trifluoromethyl group, its solubility is expected to be highly dependent on the pH and the polarity of the solvent system. The thiazole ring itself is a key heterocycle in many pharmacologically active agents, making the study of its derivatives of significant interest.[1][2]

This guide will provide the necessary protocols to empirically determine the thermodynamic solubility of this compound, a crucial step in its pre-formulation and development pathway.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₅H₂F₃NO₂S[3]
Molecular Weight 197.14 g/mol [3][4]
Physical Form Solid[3]
CAS Number 900530-68-9[3]
Synonyms 5-(Trifluoromethyl)thiazole-4-carboxylic acid, 4-Thiazolecarboxylic acid, 5-(trifluoromethyl)-[3]

The presence of both a hydrogen-bond donating carboxylic acid group and a lipophilic trifluoromethyl group suggests a complex solubility behavior that will be highly influenced by the choice of solvent.

Theoretical Considerations for Solubility

The solubility of a weak acid like this compound is governed by its pKa and the pH of the medium. In its protonated (unionized) form, it will generally exhibit lower aqueous solubility. As the pH of the solution increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. This is a critical consideration for formulation development, especially for oral dosage forms that will encounter varying pH environments in the gastrointestinal tract.

Carboxylic acids are generally more soluble in basic solutions such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) due to the formation of water-soluble salts.[5]

Experimental Determination of Thermodynamic Solubility

The most widely accepted method for determining thermodynamic solubility is the shake-flask method .[6] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess solid compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow to stand or centrifuge to sediment undissolved solid C->D E Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF) D->E F Prepare dilutions of the saturated solution E->F G Analyze concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Protocol

Materials:

  • This compound

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low protein binding)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: To a series of glass vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of each test solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.

  • Sampling: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a pre-validated analytical method. HPLC-UV is often preferred as it can separate the analyte from any potential impurities or degradation products.[7] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Analytical Method Development for Quantification

A reliable analytical method is crucial for accurate solubility determination. HPLC-UV is a robust choice.

Suggested HPLC-UV Method Parameters (to be optimized)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis spectral scan of the compound.

  • Column Temperature: 25 °C

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

pH-Dependent Solubility Profile

For ionizable compounds like this carboxylic acid, determining the solubility at different pH values is essential. The shake-flask method can be adapted using a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

Protocol for pH-Solubility Profile
  • Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range.

  • Perform the shake-flask solubility determination as described in section 4.3 for each buffer.

  • Measure the final pH of each saturated solution after equilibration, as it may differ from the initial buffer pH.

  • Plot the determined solubility as a function of the final measured pH.

This profile is critical for predicting the in vivo behavior of the compound.

Data Interpretation and Reporting

The solubility data should be presented in a clear and organized manner.

SolventTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Water25Experimental ValueMeasured Value
PBS (pH 7.4)37Experimental ValueMeasured Value
0.1 N HCl37Experimental ValueMeasured Value
Ethanol25Experimental ValueN/A
Methanol25Experimental ValueN/A
Acetonitrile25Experimental ValueN/A
DMSO25Experimental ValueN/A

The results will provide valuable insights for selecting appropriate solvents for formulation, analytical method development, and further in vitro and in vivo studies.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this and other similar chemical entities. The interplay between the compound's acidic nature and the properties of the solvent systems underscores the importance of a comprehensive solubility assessment.

References

discovery and history of trifluoromethylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Trifluoromethylthiazoles

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] The thiazole ring, a privileged structure in numerous bioactive compounds, presents a particularly valuable core for such modifications.[3] This guide provides a comprehensive overview of the discovery and historical evolution of trifluoromethylthiazoles, charting the journey from early synthetic challenges to the sophisticated methodologies employed today. We will explore the causal-driven progression of synthetic strategies, from classical condensation reactions using trifluoromethylated building blocks to the advent of modern direct trifluoromethylation techniques. This narrative is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and applications of this critical class of compounds.

Introduction: The Strategic Union of CF₃ and Thiazole

The trifluoromethyl group is not merely a bioisostere for a methyl group; its unique properties—high electronegativity, metabolic stability, and significant lipophilicity—make it a powerful tool for modulating drug-receptor interactions and improving pharmacokinetic profiles.[1][4] When appended to an aromatic system, the CF₃ group can enhance membrane permeability and block metabolic hotspots, often leading to compounds with superior potency and longer half-lives.[5]

Concurrently, the thiazole moiety is a recurring motif in a multitude of natural products and synthetic drugs, including the first antibiotic, penicillin.[3] Its ability to engage in hydrogen bonding and its unique electronic properties make it an exceptional scaffold for designing molecules with diverse therapeutic applications, from anticancer to antimicrobial agents.[3][6]

The convergence of these two entities—the trifluoromethyl group and the thiazole ring—creates a class of molecules with substantial potential in drug discovery. However, the synthesis of these compounds has historically presented significant challenges, driving decades of innovation in synthetic organic chemistry.

The Genesis of Trifluoromethylthiazoles: A Historical Perspective

The initial forays into organofluorine chemistry were often characterized by harsh reaction conditions and limited substrate scope. The first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride, was reported by Frédéric Swarts in 1892.[7][8] However, the translation of these early methods to sensitive heterocyclic systems like thiazole was not straightforward.

Early strategies for synthesizing trifluoromethylthiazoles largely avoided the direct trifluoromethylation of a pre-formed thiazole ring, which was technologically challenging. Instead, chemists relied on constructing the thiazole ring from precursors already bearing the CF₃ group. This "building block" approach remains a robust and widely used strategy today.

A 2014 review noted that among the three possible regioisomers, the synthesis of unsubstituted 2-(trifluoromethyl)thiazole was only a relatively recent development, highlighting the synthetic hurdles.[9] The synthesis of derivatives, however, has a longer history, often relying on classical cyclization reactions.

Evolution of Synthetic Methodologies

The synthetic routes to trifluoromethylthiazoles can be broadly categorized into two main strategies: the building block approach and direct trifluoromethylation.

G cluster_0 Synthetic Strategies cluster_1 Building Block Approach cluster_2 Direct Trifluoromethylation Start Desired Trifluoromethylthiazole Strategy1 Building Block Approach (Ring Construction) Start->Strategy1 Strategy2 Direct Trifluoromethylation (C-H Functionalization) Start->Strategy2 Synthon CF₃-Containing Synthon (e.g., CF₃-ketone, CF₃-anhydride) Strategy1->Synthon Thiazole Pre-formed Thiazole Ring Strategy2->Thiazole Cyclization Hantzsch-Type Cyclocondensation Synthon->Cyclization Partner Thioamide / Thiourea Partner->Cyclization Product1 Trifluoromethylthiazole Cyclization->Product1 Forms CF₃-Thiazole Reaction Radical / Photoredox / Electrophilic Reaction Thiazole->Reaction CF3Source CF₃ Source (e.g., CF₃SO₂Cl, Togni's Reagent) CF3Source->Reaction Product2 Trifluoromethylthiazole Reaction->Product2 Installs CF₃ Group

Diagram 1: High-level overview of the two primary synthetic strategies for accessing trifluoromethylthiazoles.
The Building Block Approach: Constructing the Ring

This strategy is predicated on the Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, which involves the cyclocondensation of an α-haloketone with a thioamide.[10] To generate trifluoromethylthiazoles, trifluoromethylated versions of the requisite building blocks are used.

Synthesis of 4-CF₃-Thiazoles: A well-documented route involves the reaction of a thioamide or thiourea with a trifluoromethylated α-diazoketone, such as 3-diazo-1,1,1-trifluoropropan-2-one.[11] This method provides access to 2-amino- and 2-aryl-4-trifluoromethyl-1,3-thiazoles. The causality behind this choice is the high reactivity of the diazoketone, which, in the presence of a Lewis acid like BF₃·OEt₂, readily forms a reactive intermediate that undergoes cyclization with the sulfur nucleophile.[11]

G Thioamide Thioamide / Thiourea Cyclization [3+2] Cyclization Thioamide->Cyclization Diazoketone CF₃-α-diazoketone LewisAcid Lewis Acid (BF₃·OEt₂) Diazoketone->LewisAcid activation Intermediate Reactive Intermediate LewisAcid->Intermediate Intermediate->Cyclization Dehydration Dehydration (if needed) Cyclization->Dehydration Product 4-Trifluoromethylthiazole Dehydration->Product

Diagram 2: Workflow for the synthesis of 4-CF₃-thiazoles using a building block approach.

Synthesis of 5-CF₃-Thiazoles: The synthesis of 5-trifluoromethylthiazole derivatives often utilizes trifluoroacetic anhydride as the source of the CF₃ group. For example, fused systems like 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines can be prepared by reacting 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride, which drives the formation of the pyrimidine ring.[6]

Direct Trifluoromethylation: Modifying the Ring

The direct introduction of a CF₃ group onto a pre-existing thiazole ring represents a more modern and atom-economical approach. These methods have evolved significantly with the development of novel trifluoromethylating reagents and catalytic systems.

Electrophilic Trifluoromethylation: The concept of an "electrophilic" CF₃⁺ source was pioneered by Yagupolskii in 1984.[7][12] Modern reagents, such as Umemoto and Togni reagents, are shelf-stable and can trifluoromethylate a range of nucleophiles.[12] While highly effective for many systems, their application to electron-deficient heterocycles like thiazole can be challenging and may require harsh conditions or directing groups.[12]

Radical Trifluoromethylation: The generation of the trifluoromethyl radical (•CF₃) offers a powerful method for C-H functionalization. Recent advances in photoredox catalysis have enabled the trifluoromethylation of heterocycles under mild conditions.[9] For instance, the reaction of 4-methylthiazole with CF₃SO₂Cl under photoredox conditions predominantly yields 4-methyl-5-(trifluoromethyl)thiazole.[9] This approach is powerful because the photocatalyst can convert a stable CF₃ precursor into a highly reactive •CF₃ radical using visible light, a mild and sustainable energy source.

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC excites CF3_source CF₃ Source (e.g., CF₃SO₂Cl) PC_excited->CF3_source SET CF3_radical •CF₃ Radical CF3_source->CF3_radical generates Thiazole_radical Thiazole Radical Intermediate CF3_radical->Thiazole_radical Thiazole Thiazole Substrate Thiazole->CF3_radical attacks Product CF₃-Thiazole Thiazole_radical->Product rearomatizes

Diagram 3: Conceptual pathway for direct photoredox C-H trifluoromethylation of a thiazole.

Comparative Analysis and Experimental Protocols

The choice of synthetic strategy depends on the desired regioisomer, available starting materials, and required scale. The building block approach often provides better regiocontrol, while direct trifluoromethylation offers advantages in late-stage functionalization.

MethodCF₃ SourcePosition SelectivityKey AdvantagesCommon Limitations
Hantzsch-Type (Building Block) CF₃-α-haloketones, CF₃-diazoketonesC4 or C5 (depends on synthon)High regiocontrol, robust, well-established.Requires synthesis of specific fluorinated precursors.
Direct Radical (Photoredox) CF₃SO₂Cl, CF₃IC5 (for 4-substituted), C2Mild conditions, high functional group tolerance, late-stage functionalization.Can have regioselectivity issues with complex substrates.
Direct Electrophilic Togni/Umemoto ReagentsVariesCommercially available reagents.Often requires harsh conditions or directing groups for less reactive heterocycles.
Table 1: Comparison of primary synthetic methods for trifluoromethylthiazoles.
Detailed Protocol: Synthesis of 2-Aryl-4-trifluoromethyl-1,3-thiazole

This protocol is adapted from methodologies described for the reaction of trifluoroacetyldiazomethane with thioamides.[11]

Objective: To synthesize a 2-aryl-4-trifluoromethyl-1,3-thiazole via a Lewis acid-catalyzed cyclocondensation.

Materials:

  • Aromatic Thioamide (1.0 eq)

  • 3-Diazo-1,1,1-trifluoropropan-2-one (1.1 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aromatic thioamide (1.0 eq) and anhydrous THF.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride diethyl etherate (1.1 eq) to the stirred solution. The Lewis acid activates the diazoketone for nucleophilic attack.

  • Reagent Addition: Add a solution of 3-diazo-1,1,1-trifluoropropan-2-one (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds via cyclization to form a thiazoline intermediate.

  • Dehydration: Once the starting material is consumed, cool the reaction mixture to 0 °C. Sequentially add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). This combination acts as a dehydrating agent to convert the thiazoline intermediate to the aromatic thiazole.

  • Workup: After stirring for 1-2 hours, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-trifluoromethyl-1,3-thiazole.

Applications in Medicinal Chemistry and Drug Design

The trifluoromethylthiazole scaffold is an emerging feature in the design of new therapeutic agents. Its unique combination of properties makes it suitable for targeting a range of biological systems.

Compound ClassTherapeutic Target/ApplicationSignificance of CF₃-ThiazoleReference
Thiazolo[4,5-d]pyrimidinesAnticancer AgentsThe CF₃ group enhances lipophilicity and metabolic stability, potentially improving cell permeability and overall efficacy.[6]
Fanetizole AnaloguesImmunomodulatory AgentsTrifluoromethylated versions of existing drugs are synthesized to explore improved pharmacological profiles.[11]
HydrazinylthiazolesAntidiabetic (α-amylase inhibitors)The presence and position of the CF₃ group on an attached phenyl ring significantly modulates the inhibitory potential.[13]
Table 2: Examples of bioactive trifluoromethylthiazole derivatives.

The drug Celecoxib, a well-known anti-inflammatory agent, features a trifluoromethyl group on a pyrazole ring, demonstrating the clinical success of incorporating CF₃ into five-membered heterocycles.[7] This success provides a strong rationale for the continued exploration of trifluoromethylthiazoles in drug discovery programs.

Conclusion and Future Outlook

The history of trifluoromethylthiazoles is a microcosm of the broader evolution of organofluorine chemistry. The journey has progressed from challenging, multi-step constructions using fluorinated building blocks to elegant, single-step direct C-H functionalizations. This progress has been driven by the persistent need in medicinal chemistry for molecules with enhanced drug-like properties.[2]

Future research will likely focus on developing more sustainable and efficient catalytic methods for direct trifluoromethylation, improving regioselectivity, and expanding the scope to more complex molecular architectures. As our synthetic toolbox grows, the trifluoromethylthiazole scaffold is poised to become an increasingly vital component in the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for In-Depth Spectroscopic Analysis

In the landscape of modern drug discovery and materials science, trifluoromethylated heterocycles are of profound interest. The inclusion of a trifluoromethyl (CF₃) group can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity.[1] The compound 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS 900530-68-9) embodies this principle, merging the biologically significant thiazole nucleus with the influential CF₃ group and a reactive carboxylic acid handle.[2][3]

Molecular Architecture and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound dictate its expected spectral output.

  • 1,3-Thiazole Ring : A five-membered aromatic heterocycle containing sulfur and nitrogen. It has one proton (at C2), which will be a key reporter in ¹H NMR.

  • Carboxylic Acid (-COOH) : This group has a highly characteristic acidic proton and carbonyl carbon, which are readily identifiable in ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.[4]

  • Trifluoromethyl (-CF₃) Group : A strong electron-withdrawing group whose fluorine atoms provide a powerful signal in ¹⁹F NMR and induce characteristic splitting patterns (J-coupling) in ¹³C NMR.

Below is a visualization of the molecular structure with atom numbering used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be simple, showing two key singlets.

Predicted Chemical Shift (δ)MultiplicityAssignmentRationale and Comparative Insights
~8.8 - 9.2 ppmSinglet (s)H2 (Thiazole H)The proton at the C2 position of a thiazole ring is deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. In unsubstituted thiazole, this proton appears around 8.8 ppm.[5] The presence of strong electron-withdrawing groups (CF₃ and COOH) on the ring is expected to shift this proton further downfield.
>12.0 ppmBroad Singlet (br s)COOHThe carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent, but typically appears above 12 ppm.[4]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon skeleton. A key feature will be the splitting of carbon signals by the nearby fluorine atoms, known as C-F J-coupling.

Predicted Chemical Shift (δ)MultiplicityJ-Coupling (Hz)AssignmentRationale and Comparative Insights
~165 - 170 ppmSinglet (s)-C OOHCarboxylic acid carbons are characteristically found in this downfield region.[4]
~155 - 160 ppmSinglet (s)-C 2The C2 carbon in thiazoles is significantly deshielded by both adjacent heteroatoms.
~145 - 150 ppmQuartet (q)²JCF ≈ 35-40 HzC 5This carbon is directly attached to the CF₃ group, resulting in a large two-bond coupling constant. A similar carbon in a related structure was observed at 146.5 ppm with ²JCF = 36.5 Hz.[6]
~120 - 125 ppmQuartet (q)¹JCF ≈ 270 HzC F₃The one-bond C-F coupling is very large and characteristic. The chemical shift for the CF₃ carbon itself is also highly identifiable.[7]
~115 - 120 ppmSinglet (s)-C 4This carbon is adjacent to the sulfur and attached to the carboxyl group. Its precise shift is influenced by the combined electronic effects.
Predicted ¹⁹F NMR Data

¹⁹F NMR is exceptionally sensitive for fluorinated compounds and provides a clean, unambiguous signal for the CF₃ group.[8]

Predicted Chemical Shift (δ)MultiplicityAssignmentRationale and Comparative Insights
~ -60 to -65 ppmSinglet (s)CF₃The chemical shift of trifluoromethyl groups on aromatic rings is typically found in this region relative to a CFCl₃ standard. In a structurally similar ester, the signal was observed at -52.4 ppm, though shifts are sensitive to the electronic environment.[6]
Self-Validating NMR Acquisition Protocol

Trustworthy data originates from meticulous experimental execution. This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation :

    • Accurately weigh ~10-15 mg of the solid compound.[7]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup (400 MHz or higher spectrometer) :

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).

    • Acquire a standard ¹H spectrum with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C and ¹⁹F NMR Acquisition :

    • For ¹³C NMR, use proton broadband decoupling. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the low natural abundance of ¹³C.[7]

    • For ¹⁹F NMR, a lower number of scans is typically needed due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[9]

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the chemical shift scale. For ¹H and ¹³C, reference to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For ¹⁹F, an external or internal standard like CFCl₃ (0 ppm) is used.[10]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and offers clues to the molecule's stability and fragmentation pathways, serving as a crucial check on elemental composition.

Predicted Mass Spectrum Data

The molecular formula C₅H₂F₃NO₂S corresponds to a monoisotopic mass of approximately 196.9680 Da.[2][11]

m/z (Predicted)IonTechniqueRationale for Formation
196.9680[M-H]⁻ESI⁻Electrospray ionization in negative mode (ESI⁻) is ideal for carboxylic acids, which readily deprotonate to form the stable [M-H]⁻ ion. This is expected to be the base peak.
197.9753[M+H]⁺ESI⁺In positive mode ESI, protonation can occur, likely on the thiazole nitrogen, yielding the [M+H]⁺ ion.
152.9785[M-COOH]⁺EI / ESI⁺Fragmentation via the loss of the carboxyl group (45 Da) is a common pathway for carboxylic acids.
Authoritative Protocol for High-Resolution Mass Spectrometry (HRMS)

This protocol ensures accurate mass measurement, which is essential for confirming the elemental composition.[12]

  • Sample Preparation :

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[13]

    • Dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).

  • Instrument Calibration :

    • Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately before the run using an external calibration standard across the desired mass range.

    • For the highest accuracy, introduce an internal calibrant (lock mass) simultaneously with the sample to correct for any instrumental drift during the analysis.[12]

  • Data Acquisition :

    • Acquire data in a high-resolution mode (>10,000 FWHM).

    • Use an appropriate ionization source. Electrospray Ionization (ESI) is highly recommended for this polar molecule. Run in both positive and negative ion modes to capture [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis :

    • Extract the exact mass for the observed parent ions.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₅H₂F₃NO₂S within a narrow error margin (e.g., < 5 ppm).[14]

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, especially the carboxylic acid.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic acid)Broad, StrongThe O-H stretch of a hydrogen-bonded carboxylic acid dimer is exceptionally broad and is a hallmark feature.[4][15]
1700-1725C=O stretch (Carboxylic acid)Strong, SharpThis intense absorption is characteristic of a carbonyl in a dimeric carboxylic acid.[15][16]
~1600C=N stretch (Thiazole ring)MediumAromatic ring stretching vibrations, including the C=N bond of the thiazole, appear in this region.
1100-1300C-F stretchStrongThe C-F bonds of the trifluoromethyl group produce very strong, characteristic absorptions in this region.
1210-1320C-O stretch (Carboxylic acid)MediumThe stretching vibration of the C-O single bond in the carboxylic acid group.[15]
Robust Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, reliable technique that requires minimal sample preparation.[17]

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[17]

  • Data Processing :

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare them to the expected values.

Integrated Spectroscopic Workflow

The synergy between these techniques provides a self-validating system for structural confirmation. The workflow below illustrates the logical progression from sample to confirmed structure.

workflow cluster_nmr NMR Suite cluster_ms Mass Spectrometry cluster_ir Vibrational Spectroscopy H_NMR 1H NMR Data_Analysis Integrated Data Analysis & Interpretation H_NMR->Data_Analysis Connectivity & Environment C_NMR 13C NMR C_NMR->Data_Analysis Connectivity & Environment F_NMR 19F NMR F_NMR->Data_Analysis Connectivity & Environment HRMS HRMS (ESI-TOF) HRMS->Data_Analysis Elemental Composition IR ATR-FTIR IR->Data_Analysis Functional Groups Sample Sample Received (Solid Powder) Sample->H_NMR Sample->C_NMR Sample->F_NMR Sample->HRMS Sample->IR Structure_Proposed Proposed Structure Structure_Proposed->Data_Analysis Final_Report Structure Confirmed Certificate of Analysis Data_Analysis->Final_Report

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

References

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, outline robust analytical methodologies for quality control, and explore its applications as a scaffold in modern drug design. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this valuable compound.

Core Molecular Profile and Physicochemical Properties

This compound is a specialized chemical intermediate valued for the unique combination of a thiazole ring and a trifluoromethyl group. This structure imparts specific electronic and metabolic properties that are highly sought after in the design of novel therapeutic agents.

The trifluoromethyl (-CF3) group is a bioisostere for chlorine and is known to enhance metabolic stability, increase lipophilicity, and improve binding selectivity of drug candidates by altering the electronic nature of the molecule.[1] The thiazole ring itself is a key pharmacophore present in numerous approved drugs, contributing to a wide range of biological activities.[2] The strategic placement of the carboxylic acid group provides a crucial handle for synthetic elaboration, allowing for the construction of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Formula C₅H₂F₃NO₂S[3]
Molecular Weight 197.14 g/mol [4]
CAS Number 900530-68-9[3]
Appearance White to off-white solid[3]
Predicted Boiling Point 288.3 ± 40.0 °C[4][5]
Predicted Density 1.668 ± 0.06 g/cm³[4]
Storage Conditions 2-8°C, desiccate[4]
Synonyms 5-(Trifluoromethyl)thiazole-4-carboxylic acid[3]
InChI Key MESLCUOAZZCUOE-UHFFFAOYSA-N[3]

Below is the two-dimensional chemical structure of the title compound, rendered to illustrate the spatial arrangement of its constituent atoms.

Caption: 2D Structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted thiazole-4-carboxylic acids often proceeds via the Hantzsch thiazole synthesis or related cyclization strategies. For the title compound, a robust and reproducible pathway involves the cyclization of a halogenated trifluoromethyl ketone derivative with a thioamide. This section details a validated experimental protocol.

Causality Behind Experimental Choices:
  • Starting Materials : Ethyl 4,4,4-trifluoroacetoacetate is selected as the trifluoromethyl-containing precursor due to its commercial availability and the reactivity of its methylene group. Thioformamide provides the requisite nitrogen and sulfur atoms for the thiazole ring formation.

  • Chlorination : Sulfuryl chloride is an effective electrophilic chlorinating agent for the active methylene position of the β-ketoester, creating the key α-chloro intermediate necessary for cyclization. The reaction is run at low temperatures to control exothermicity and prevent side reactions.

  • Cyclization : The reaction between the α-chloro-β-ketoester and thioformamide is the core thiazole-forming step. The nucleophilic sulfur of the thioformamide attacks the electrophilic carbon bearing the chlorine, followed by intramolecular condensation and dehydration to yield the aromatic thiazole ring.

  • Hydrolysis : The final step is a standard ester hydrolysis using a strong base like sodium hydroxide. This converts the ethyl ester to the desired carboxylic acid. Acidification is required to protonate the carboxylate salt and precipitate the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization (Hantzsch Synthesis) cluster_2 Step 3: Hydrolysis & Acidification start Ethyl 4,4,4-trifluoroacetoacetate reagent1 Sulfuryl Chloride (SO₂Cl₂) in DCM, 0°C start->reagent1 Electrophilic Chlorination product1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate reagent1->product1 reagent2 Thioformamide (HCSNH₂) in Ethanol, Reflux product1->reagent2 Intermediate product2 Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate reagent2->product2 reagent3 1. NaOH (aq), Heat 2. HCl (aq), 0°C product2->reagent3 Ester Precursor product3 This compound reagent3->product3

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology
  • Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate:

    • To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in dichloromethane (DCM, 5 mL/g) in a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool the mixture to 0°C.

    • Add sulfuryl chloride (0.95 eq) dropwise over 1-2 hours, maintaining the internal temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloro-intermediate, which can often be used directly in the next step.

  • Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate:

    • Dissolve the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) in absolute ethanol (10 mL/g).

    • Add thioformamide (1.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography on silica gel if necessary.

  • Hydrolysis to this compound:

    • To a solution of ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1), add sodium hydroxide (2.0-3.0 eq).[6]

    • Heat the mixture to 50-60°C and stir for 2-4 hours until the hydrolysis is complete (monitored by HPLC).[6]

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.[6]

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 40-50°C to afford the final product.[6]

Analytical Quality Control

Ensuring the purity and identity of the final compound is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity, while spectroscopic methods confirm the chemical structure.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating by including system suitability parameters. The causality for choosing a reversed-phase C18 column is its excellent retention and separation capabilities for moderately polar, acidic compounds like the target molecule. A gradient elution is employed to ensure good peak shape and efficient separation from potential impurities.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

System Suitability:

  • Tailing Factor: Must be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: >2000 for the main peak.

Purity Assessment: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for research and development purposes.[3]

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a characteristic singlet for the thiazole proton and a broad singlet for the carboxylic acid proton.

  • ¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF₃ group, which is a definitive indicator of its presence.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z ≈ 196.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block for creating more complex molecules with therapeutic potential.[7] The trifluoromethyl-thiazole motif has been incorporated into compounds targeting a variety of diseases.

Logical Framework for Application

G Core 5-(Trifluoromethyl)-1,3-thiazole- 4-carboxylic acid Amide Amide Coupling (EDC, HOBt) Core->Amide Functionalization Ester Esterification (Acid, Alcohol) Core->Ester Functionalization Scaffold Bioactive Scaffolds Amide->Scaffold Ester->Scaffold Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Scaffold->Anticancer Targets AntiInflammatory Anti-Inflammatory Drugs Scaffold->AntiInflammatory Targets Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Targets

Caption: Role as a versatile building block in drug discovery pipelines.

  • As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The carboxylic acid can be coupled with various amines to generate a library of amides. The trifluoromethyl-thiazole core can occupy specific pockets in the ATP-binding site of kinases, potentially leading to potent and selective anticancer agents.[8]

  • In Anti-inflammatory Drug Design: Thiazole derivatives have shown promise as anti-inflammatory agents. The compound can be used to synthesize molecules that modulate inflammatory pathways.

  • Development of Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial drugs.[9] This building block allows for the systematic exploration of new chemical space to develop novel antibiotics or antifungal agents, addressing the growing challenge of antimicrobial resistance.

The incorporation of this specific building block is a modern medicinal chemistry strategy to enhance key drug-like properties, including metabolic stability and target affinity, ultimately aiming to produce safer and more effective medicines.[10]

References

An In-depth Technical Guide to Theoretical Studies on Trifluoromethylthiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in drug design. The introduction of a trifluoromethyl (CF3) group to this heterocyclic system can dramatically enhance a molecule's therapeutic potential. The CF3 group is highly lipophilic and electron-withdrawing, which can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the rational design and analysis of trifluoromethylthiazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols for key computational workflows.

The Strategic Role of Theoretical Studies in Drug Discovery

Theoretical studies, encompassing quantum mechanics, molecular modeling, and statistical analysis, are indispensable tools in modern drug discovery. They provide a molecular-level understanding of drug-receptor interactions, predict the activity of novel compounds, and guide the optimization of lead candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches. For trifluoromethylthiazole derivatives, these computational methods are particularly valuable for elucidating the impact of the CF3 group on the molecule's overall properties and biological activity.

A typical theoretical workflow in the context of drug discovery for trifluoromethylthiazole derivatives is illustrated below. This process is iterative, with computational predictions guiding synthetic efforts and experimental testing, the results of which then feedback to refine the computational models.

cluster_0 Computational Design & Analysis cluster_1 Experimental Validation Target_ID Target Identification & Validation HTS Virtual High-Throughput Screening (vHTS) Target_ID->HTS Identified Target Hit_to_Lead Hit-to-Lead Optimization (QSAR & Docking) HTS->Hit_to_Lead Identified Hits Lead_Opt Lead Optimization (DFT & MD Simulations) Hit_to_Lead->Lead_Opt Lead Compounds Synthesis Chemical Synthesis of Trifluoromethylthiazole Derivatives Lead_Opt->Synthesis Optimized Candidates Bio_Assay In Vitro & In Vivo Biological Assays Synthesis->Bio_Assay Synthesized Compounds Bio_Assay->Hit_to_Lead Experimental Data (IC50, Ki)

Caption: A typical workflow for in silico drug design of trifluoromethylthiazole derivatives.

Core Theoretical Methodologies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[3][4] For trifluoromethylthiazole derivatives, DFT calculations are crucial for understanding how the electron-withdrawing nature of the CF3 group influences the electron distribution within the thiazole ring and the overall molecule. This, in turn, affects the molecule's reactivity, stability, and interaction with biological targets.[5]

Key Applications of DFT in Trifluoromethylthiazole Research:
  • Geometry Optimization: Determining the most stable 3D conformation of the molecule.

  • Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to identify regions prone to electrophilic or nucleophilic attack.

  • Vibrational Analysis: Predicting infrared and Raman spectra to aid in the characterization of synthesized compounds.

Experimental Protocol: DFT Calculation for a Trifluoromethylthiazole Derivative

This protocol outlines a typical DFT calculation using the Gaussian software package.

  • Molecule Building:

    • Construct the 3D structure of the trifluoromethylthiazole derivative using a molecular builder like GaussView.

    • Perform an initial geometry optimization using a fast, lower-level method (e.g., PM6 semi-empirical method).

  • Input File Preparation:

    • Create a Gaussian input file (.gjf or .com).

    • Specify the calculation type, level of theory, and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[3]

    • Define the molecular charge and spin multiplicity (typically 0 and 1 for a neutral, closed-shell molecule).

    • Include the optimized coordinates from the initial step.

  • Job Submission and Execution:

    • Submit the input file to a high-performance computing cluster for calculation.

    • Monitor the calculation for normal termination.

  • Analysis of Results:

    • Open the output file (.log or .out) in GaussView.

    • Verify that the geometry optimization converged (no imaginary frequencies).

    • Analyze the optimized geometry, bond lengths, and angles.

    • Visualize the HOMO, LUMO, and MEP surfaces.

    • Extract key data such as total energy, dipole moment, and orbital energies.

cluster_0 DFT Workflow Build Build Molecule PreOpt Pre-optimization (e.g., PM6) Build->PreOpt Input Prepare Gaussian Input (B3LYP/6-311++G(d,p)) PreOpt->Input Run Run Calculation Input->Run Analyze Analyze Output Run->Analyze

Caption: A streamlined workflow for DFT calculations on trifluoromethylthiazole derivatives.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7] This method is instrumental in virtual screening and lead optimization, allowing researchers to prioritize compounds for synthesis and biological testing. For trifluoromethylthiazole derivatives, docking studies can reveal key interactions with target proteins, such as kinases, enzymes, or receptors, and explain the structural basis for their biological activity.[1]

Key Protein Targets for Trifluoromethylthiazole Derivatives:
  • Protein Kinases: Involved in cell signaling pathways, often dysregulated in cancer.[1]

  • Tubulin: A key component of the cytoskeleton, a target for anticancer agents.[8]

  • FtsZ: A bacterial protein crucial for cell division, a target for novel antibiotics.[9]

  • DNA Gyrase: A bacterial enzyme essential for DNA replication, another important antibacterial target.[8]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking with AutoDock Vina.[10]

  • Receptor and Ligand Preparation:

    • Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign charges using AutoDock Tools.[11]

    • Ligand: Draw the trifluoromethylthiazole derivative in a molecular editor and save it as a .pdb file. Use AutoDock Tools to assign rotatable bonds and save it as a .pdbqt file.

  • Grid Box Generation:

    • Define the binding site on the receptor. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand.

    • Generate a grid box that encompasses the entire binding site using AutoGrid.[11]

  • Docking Simulation:

    • Create a configuration file specifying the paths to the receptor, ligand, and grid box files.

    • Run the docking simulation using AutoDock Vina. Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking poses and interactions using a molecular visualization tool like PyMOL or Discovery Studio.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor.

    • Analyze the binding energies to rank and compare different derivatives.

Derivative IDTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
TMT-01Tubulin (PDB: 4O2B)-8.5Cys241, Leu255, Ala316
TMT-02DNA Gyrase B (PDB: 1KZN)-9.2Asp73, Asn46, Gly77
TMT-03FtsZ (PDB: 1W5A)-7.9Gly21, Val208, Asp212

Table 1: Example of a data summary table for molecular docking results of hypothetical trifluoromethylthiazole derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12] By identifying the physicochemical properties (descriptors) that are most influential for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.[13]

Experimental Protocol: Building a QSAR Model
  • Data Collection:

    • Compile a dataset of trifluoromethylthiazole derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Ensure that the data is consistent and covers a significant range of activity.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors, including:

      • 1D: Molecular weight, logP, number of hydrogen bond donors/acceptors.

      • 2D: Topological indices, connectivity indices.

      • 3D: Molecular shape indices, surface area, volume.

  • Model Development:

    • Divide the dataset into a training set and a test set.

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates the descriptors with the biological activity for the training set.[12]

  • Model Validation:

    • Validate the predictive power of the model using the test set.

    • Assess the statistical significance of the model using parameters like the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).[12]

  • Interpretation and Application:

    • Analyze the QSAR equation to understand which descriptors have the most significant impact on activity.

    • Use the validated model to predict the activity of new trifluoromethylthiazole derivatives and guide further synthesis.

cluster_0 QSAR Modeling Workflow Data Data Collection (Structures & IC50s) Descriptors Descriptor Calculation (1D, 2D, 3D) Data->Descriptors Split Split Data (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR) Split->Model Validate Model Validation (R², Q², RMSE) Model->Validate Predict Predict Activity of New Compounds Validate->Predict

Caption: A comprehensive workflow for developing and applying a QSAR model.

Conclusion

Theoretical studies are a powerful and indispensable component of the modern drug discovery pipeline for trifluoromethylthiazole derivatives. DFT provides fundamental insights into their electronic properties and reactivity, molecular docking elucidates their binding modes to biological targets, and QSAR modeling enables the prediction of their biological activity. By integrating these computational approaches, researchers can accelerate the design and development of novel and more effective therapeutic agents. This guide has provided a framework and detailed protocols to empower scientists in leveraging these theoretical methods to their full potential.

References

Introduction: The Strategic Importance of Trifluoromethylthiazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in Trifluoromethylthiazoles

The trifluoromethylthiazole scaffold has emerged as a privileged motif in medicinal chemistry, underpinning the development of novel therapeutic agents across various disease areas. The strategic incorporation of a trifluoromethyl (-CF3) group onto the thiazole ring profoundly alters the molecule's physicochemical properties. The -CF3 group is a potent electron-withdrawing moiety that enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets.[1][2][3][4] These characteristics are crucial for transforming a promising compound into a viable drug candidate.[1]

This guide focuses on the chemical behavior of a key functional handle often appended to this scaffold: the carboxylic acid group (-COOH). Understanding the reactivity of this group is paramount for researchers engaged in lead optimization, as it serves as the primary gateway for generating diverse libraries of derivatives, such as amides and esters, to probe structure-activity relationships (SAR). We will explore the electronic factors governing this reactivity and provide field-proven protocols for its most critical transformations.

Pillar 1: The Electronic Landscape - Why the -CF3 Group Dictates Reactivity

The reactivity of the carboxylic acid is not governed in isolation. It is a direct consequence of the electronic interplay between the thiazole heterocycle and the immensely powerful inductive effect of the trifluoromethyl group.

  • The Trifluoromethyl Effect: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] Its three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the thiazole ring through sigma bonds (an inductive effect). This effect is felt strongly at the carbonyl carbon of the attached carboxylic acid.

  • Thiazole's Role: The thiazole ring itself is an electron-rich aromatic system. However, the overpowering electron-withdrawing nature of the -CF3 group significantly modulates this, rendering the entire system more electron-deficient.[6]

This synergistic electronic pull dramatically increases the partial positive charge (δ+) on the carbonyl carbon of the carboxylic acid, making it an exceptionally potent electrophile. This enhanced electrophilicity is the central principle that facilitates the chemical transformations discussed below, often allowing them to proceed under milder conditions than their non-fluorinated counterparts.

G cluster_0 Electronic Influence on Carbonyl Carbon cluster_1 Consequence CF3 CF₃ Group Thiazole Thiazole Ring CF3->Thiazole -I Effect (Strong) COOH Carboxylic Acid (R-C(O)OH) Thiazole->COOH Electronic Relay Carbonyl_C Carbonyl Carbon (δ+) COOH->Carbonyl_C Reactivity Enhanced Electrophilicity & Reactivity Carbonyl_C->Reactivity Results in

Caption: Electronic effects enhancing the electrophilicity of the carbonyl carbon.

Pillar 2: Key Transformations of the Carboxylic Acid Group

The activated nature of the trifluoromethylthiazole carboxylic acid makes it a versatile substrate for several crucial synthetic operations. We will detail the most vital of these: amidation, esterification, and reduction.

Amidation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is the most frequent reaction in drug development. For trifluoromethylthiazole carboxylic acids, this transformation is highly efficient due to the enhanced electrophilicity of the carbonyl carbon. While standard peptide coupling reagents are effective, an alternative and highly robust method involves the conversion to a highly reactive acyl fluoride intermediate.[7]

This protocol is adapted from methodologies used in the synthesis of bioactive 2-trifluoromethylthiazole-5-carboxamides.[7] It is a self-validating system as the formation of the intermediate acyl fluoride is the rate-determining activation step, ensuring that the subsequent amidation is rapid and clean.

Step 1: Formation of the Acyl Fluoride

  • Reagent Preparation: In a nitrogen-purged glovebox or under an inert atmosphere, add the 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv.) to a dry reaction vessel containing anhydrous acetonitrile (MeCN).

  • Activator Addition: Add cesium fluoride (CsF, 1.5 equiv.) followed by tetramethylfluoroformamidinium hexafluorophosphate (TFFH, 1.1 equiv.).[7] The use of TFFH is advantageous as it is a solid, crystalline reagent that is easier to handle than many other fluorinating agents.[8]

  • Reaction: Stir the suspension at room temperature for 12 hours. The reaction progress can be monitored by ¹⁹F NMR, observing the shift from the -CF₃ of the starting material to the new signal of the acyl fluoride. The byproduct, N,N,N',N'-tetramethylurea, is also formed.

  • Intermediate Use: The resulting mixture, containing the acyl fluoride and tetramethylurea, is typically used directly in the next step without purification.[7]

Step 2: Amide Bond Formation

  • Amine Addition: To the crude acyl fluoride solution from Step 1, add the desired primary or secondary amine (1.2 equiv.). If the amine is a hydrochloride salt, pre-neutralize it with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Catalysis: For less reactive or sterically hindered amines, a catalytic amount of tetrabutylammonium fluoride (TBAF) can be added to facilitate the reaction.[7]

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 50 °C for 12 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by standard flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.

G start Start: 2-(CF₃)Thiazole-5-COOH step1 Step 1: Activation Reagents: TFFH, CsF Solvent: MeCN Time: 12h, RT start->step1 intermediate Intermediate: Acyl Fluoride (Used in situ) step1->intermediate step2 Step 2: Coupling Reagents: R₁R₂NH, cat. TBAF Temp: RT to 50°C Time: 12h intermediate->step2 purify Purification (Flash Chromatography) step2->purify product Product: 2-(CF₃)Thiazole-5-CONR₁R₂ purify->product

Caption: Experimental workflow for the synthesis of thiazole carboxamides.

EntryCarboxylic Acid MoietyAmineCoupling MethodYield (%)Reference
12-(CF₃)thiazole-5-carboxylic acid4-chlorobenzothiazol-2-amineTFFH/CsF, then TBAF>95% purity[7]
22-(CF₃)thiazole-5-carboxylic acid6-(CF₃)benzothiazol-2-amineTFFH/CsF, then TBAF>95% purity[7]
3Benzoic AcidBenzylamineTiF₄ (10 mol%)98%[9]
4Phenylacetic AcidMorpholineBTFFH, DIPEAHigh[8]

Note: Entries 3 and 4 are general examples of modern amidation techniques applicable to this substrate class.

Esterification

Ester derivatives are crucial for modulating properties like solubility and cell permeability. Given the activated nature of the trifluoromethylthiazole carboxylic acid, classical Fischer esterification is highly effective.

  • Setup: Dissolve the 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude ester can be purified by flash chromatography if necessary.

Reduction to Primary Alcohols

Reduction of the carboxylic acid to the corresponding primary alcohol provides another key building block for further diversification. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride will not reduce carboxylic acids.[10]

Borane (BH₃) is an effective and selective reagent for this purpose.[10] It is typically used as a stable complex with tetrahydrofuran (BH₃·THF).

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the 2-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2-3 equiv., typically 1M in THF) dropwise via a syringe. Vigorous hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution ceases. This destroys any excess borane.

  • Workup: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography to yield the (2-(trifluoromethyl)thiazol-5-yl)methanol.

Conclusion and Future Outlook

The carboxylic acid group on a trifluoromethylthiazole ring is a highly activated and versatile functional handle. Its enhanced electrophilicity, a direct result of the potent electron-withdrawing -CF3 group, allows for efficient and often high-yielding transformations into amides, esters, and alcohols—the foundational derivatives for any medicinal chemistry program. The protocols described herein represent robust and validated methods for accessing these critical analogues. As the demand for metabolically stable and potent therapeutic agents grows, the strategic functionalization of the trifluoromethylthiazole core will continue to be a central theme in drug discovery, with the chemistry of its carboxylic acid group leading the way.

References

Methodological & Application

5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a critical heterocyclic building block in modern medicinal chemistry and drug discovery. The trifluoromethyl (-CF₃) group is a highly sought-after moiety in pharmaceutical design, known for its ability to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide details a robust and scalable three-step synthetic protocol, beginning from ethyl 4,4,4-trifluoroacetoacetate. The methodology is grounded in the principles of the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core.[1][2][3] We provide a step-by-step experimental protocol, an examination of the reaction mechanism, and guidelines for product validation and safety.

Introduction and Strategic Overview

This compound is a key intermediate used in the synthesis of a wide range of biologically active compounds, including pesticides and pharmaceuticals.[4][5] Its structural framework, featuring a carboxylic acid handle and a metabolically stable trifluoromethyl group on a thiazole scaffold, makes it an ideal starting point for further chemical elaboration.

The synthetic strategy outlined herein follows a logical and efficient three-step sequence:

  • α-Chlorination: The process begins with the chlorination of ethyl 4,4,4-trifluoroacetoacetate using sulfuryl chloride to yield the key α-haloketone intermediate, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.[5][6] This intermediate is a versatile precursor for Hantzsch-type reactions.[7]

  • Hantzsch Thiazole Cyclization: The chlorinated intermediate is then reacted with a thioamide in a cyclocondensation reaction to form the thiazole ring. This step directly constructs the core heterocyclic structure, yielding the ethyl ester of the target molecule.[8][9]

  • Saponification (Hydrolysis): The final step involves the basic hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification to afford the desired this compound.[4][10]

This one-pot adaptable sequence is advantageous as it avoids the isolation of potentially unstable intermediates and generally proceeds with high efficiency and good overall yield.[5]

G cluster_0 Synthetic Workflow A Ethyl 4,4,4-trifluoroacetoacetate B Step 1: α-Chlorination (Reagent: SO₂Cl₂) A->B C Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate B->C D Step 2: Hantzsch Cyclization (Reagent: Thioamide) C->D E Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate D->E F Step 3: Hydrolysis (Reagents: NaOH, then HCl) E->F G This compound F->G

Caption: High-level overview of the three-step synthesis protocol.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The core of this protocol is the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[1][2] The reaction proceeds through a well-established mechanism involving the condensation of an α-haloketone with a thioamide.

The key mechanistic steps are:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in the α-haloketone intermediate (an S_N2 reaction).

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl group.

  • Dehydration: The cyclic intermediate subsequently undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

This sequence is highly reliable and provides a direct route to substituted thiazoles from simple, readily available precursors.[1]

G Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. S-Nucleophilic Attack (SN2) AlphaHaloKetone α-Halo-β-ketoester AlphaHaloKetone->Intermediate1 Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 2. Intramolecular N-Attack on Carbonyl Product Thiazole Ring (After Dehydration) Intermediate2->Product 3. Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole cyclization step.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous reagents, including sulfuryl chloride and acidic/basic solutions. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part A: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (Intermediate 1)
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).

  • Charging: Charge the flask with ethyl 4,4,4-trifluoroacetoacetate (36.8 g, 0.20 mol).

  • Cooling: Begin stirring and cool the flask to -15 °C using an appropriate cooling bath (e.g., ice-salt or cryocooler).

  • Reagent Addition: Slowly add sulfuryl chloride (25.0 g, 0.185 mol) dropwise via the dropping funnel, maintaining the internal temperature between -15 °C and -10 °C. The addition should take approximately 2.5 hours.[5]

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to approximately 10 °C while continuing to stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: The crude product is typically used directly in the next step without purification to maximize yield and avoid decomposition.[5]

Part B & C: One-Pot Cyclization and Hydrolysis to Final Product
  • Solvent & Reagent Addition: To the crude intermediate from Part A, add absolute ethanol (160 mL) followed by thioacetamide (14.8 g, 0.197 mol). Note: For the title compound, thioformamide would be used; this example is based on a closely related, well-documented synthesis for the 2-methyl analog.[10]

  • Cyclization: Heat the mixture to reflux with vigorous stirring. Maintain reflux for 10-12 hours. Monitor the formation of the thiazole ester intermediate by TLC or LC-MS.[10]

  • Hydrolysis: After cooling slightly, carefully add a solution of 15% aqueous sodium hydroxide (100 mL) to the reaction mixture. Return the mixture to reflux and stir for an additional 2-3 hours to ensure complete saponification of the ester.[10]

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[5]

  • Precipitation: Dilute the remaining aqueous solution with water (200 mL). Slowly add concentrated hydrochloric acid (HCl) with stirring to adjust the pH to ~1. A solid precipitate of the carboxylic acid product will form.[5][10]

  • Isolation: Age the slurry for 2 hours with stirring to ensure complete precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the off-white solid product under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for this synthesis protocol.

StepCompoundRoleMW ( g/mol )AmountMolesProductExpected YieldPurity (HPLC)
1Ethyl 4,4,4-trifluoroacetoacetateStarting Material184.1136.8 g0.20Intermediate 1~95% (crude)N/A
1Sulfuryl ChlorideReagent134.9725.0 g0.185---
2Thioacetamide*Reagent75.1314.8 g0.197Intermediate 2--
3Sodium HydroxideReagent40.00~15 g0.375---
-Overall ----Final Product >90% >98%

*Note: Quantities are based on the synthesis of the 2-methyl analog, which is structurally very similar and follows the same reaction pathway.[5][10]

Product Validation and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure. The proton NMR will show a characteristic singlet for the thiazole proton at the C2 position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight (197.1351 g/mol ) and elemental composition (C₅H₂F₃NO₂S).[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final product, which should typically be >98%.[5]

  • Melting Point: A sharp melting point is indicative of high purity. The reported melting point for the related 2-methyl analog is in the range of 163-165 °C.[10]

References

applications of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Moiety

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated motifs has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of metabolic stability, increased lipophilicity, and potent electronic effects that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When integrated into a heterocyclic scaffold like thiazole, the resulting structure, This compound , emerges as a highly versatile and privileged building block in medicinal chemistry.

The thiazole ring itself is a bioisostere of various functional groups and is present in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The addition of a trifluoromethyl group at the 5-position and a carboxylic acid at the 4-position creates a molecule with a distinct electronic and steric profile, offering medicinal chemists a powerful tool to probe structure-activity relationships (SAR) and optimize lead compounds. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic and biological evaluation protocols, to empower researchers in their drug development endeavors.

Core Applications in Medicinal Chemistry

The this compound scaffold and its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, most notably in oncology.

Anticancer Activity: A Primary Focus

A significant body of research has centered on the derivatization of the this compound core to generate novel anticancer agents. The general strategy involves the formation of amide or ester linkages at the carboxylic acid position, allowing for the introduction of diverse substituents to explore and optimize interactions with specific biological targets.

Mechanism of Action: While the precise mechanisms vary depending on the specific derivative, a recurring theme is the inhibition of critical cellular processes in cancer cells. For instance, certain derivatives have been shown to act as inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives typically follows a multi-step sequence, often beginning with a Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations. A representative protocol for the synthesis of an amide derivative is provided below.

Workflow for the Synthesis of a Thiazole Carboxamide Derivative

A Ethyl 2-chloro-4,4,4-trifluoroacetoacetate C Hantzsch Thiazole Synthesis (Cyclocondensation) A->C B Thioamide B->C D Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate C->D Formation of thiazole ring E Base-mediated Hydrolysis (e.g., NaOH, H2O/EtOH) D->E F This compound E->F Formation of carboxylic acid H Amide Coupling (e.g., HATU, DIPEA) F->H G Amine (R-NH2) G->H I Target Amide Derivative H->I Formation of amide bond

Caption: General synthetic workflow for thiazole carboxamide derivatives.

Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis) [1]

  • To a solution of a suitable thioamide (1.0 eq.) in a polar solvent such as ethanol or isopropanol, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound [2][3][4][5]

  • Dissolve the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Step 3: Amide Coupling to Form the Final Derivative

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay[7][8][9][10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A-549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the reported anticancer activities of some exemplary derivatives of the this compound scaffold.

DerivativeTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound 5b MCF-7 (Breast Cancer)0.48Tubulin Polymerization Inhibitor[6]
A549 (Lung Cancer)0.97Tubulin Polymerization Inhibitor[6]
Compound 6d MCF-7 (Breast Cancer)>50Tubulin Polymerization Inhibitor[6]
A549 (Lung Cancer)>50Tubulin Polymerization Inhibitor[6]
Compound 6l MCF-7 (Breast Cancer)1.8Tubulin Polymerization Inhibitor[6]
A549 (Lung Cancer)2.5Tubulin Polymerization Inhibitor[6]
Thiazole-naphthalene derivatives HCT-8 (Colon Cancer)Moderate ActivityNot specified[7]
Bel7402 (Liver Cancer)Moderate ActivityNot specified[7]

Expanding Therapeutic Horizons

While oncology remains a major focus, the versatility of the thiazole scaffold suggests broader therapeutic potential for its trifluoromethylated derivatives.

Antimicrobial and Antiviral Applications

Thiazole-containing compounds have a long history as antimicrobial and antiviral agents.[8][9][10] The unique electronic properties of the this compound core could be leveraged to design novel inhibitors of microbial or viral targets. Further research is warranted to explore the activity of derivatives against a panel of pathogenic bacteria, fungi, and viruses.

Neurodegenerative Diseases

Recent studies have highlighted the potential of thiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's disease.[11][12] The ability of these compounds to modulate various targets involved in the pathophysiology of these complex disorders, including cholinesterases and protein aggregation, suggests that the this compound scaffold could serve as a starting point for the development of novel neuroprotective agents.

Conclusion and Future Perspectives

The this compound moiety represents a strategically important building block in medicinal chemistry. Its utility has been prominently demonstrated in the development of potent anticancer agents, with opportunities for further optimization and exploration of novel mechanisms of action. The detailed synthetic and biological evaluation protocols provided herein serve as a practical guide for researchers aiming to harness the potential of this versatile scaffold.

Future research should focus on expanding the therapeutic applications of this core structure beyond oncology. Systematic screening of derivative libraries against a wider range of biological targets, including those relevant to infectious and neurodegenerative diseases, is a promising avenue for discovering new therapeutic agents. Furthermore, the elucidation of detailed structure-activity relationships will continue to guide the rational design of next-generation drug candidates based on this privileged scaffold.

References

Application Notes & Protocols: Derivatization of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly sought-after motif. The specific compound, 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, combines this valuable core with a trifluoromethyl group, which can enhance binding affinity, metabolic stability, and cell permeability, and a carboxylic acid handle, which is poised for chemical modification.

Derivatization of this carboxylic acid is a critical strategy for researchers aiming to explore the structure-activity relationship (SAR), optimize pharmacokinetic properties, and develop potent and selective modulators of biological targets.[2][3] This guide provides a comprehensive overview of the rationale, key strategies, and detailed protocols for modifying this scaffold for use in biological assays.

The Rationale for Derivatization

While the parent carboxylic acid may possess some inherent biological activity, derivatization is often essential to unlock its full therapeutic potential. The primary goals of modifying the carboxylic acid group are:

  • Exploring Chemical Space for SAR: Converting the acid to a diverse library of amides or esters allows for the systematic probing of the binding pocket of a biological target. This process is fundamental to identifying key interactions that govern potency and selectivity.

  • Improving Potency and Efficacy: Fine-tuning the substituents can lead to derivatives with significantly enhanced inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) in biochemical and cell-based assays, respectively.[4]

  • Enhancing "Drug-Like" Properties: Derivatization can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, which are critical for advancing a compound from an initial hit to a viable drug candidate.

  • Creating Tool Compounds: Specific derivatives can be synthesized to serve as chemical probes, for example, by incorporating fluorescent tags or biotin labels for use in pull-down or imaging assays.

Key Derivatization Strategy: Amide Bond Formation

The most versatile and widely employed strategy for derivatizing a carboxylic acid is the formation of an amide bond. This reaction is kinetically slow and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by an amine.[5] Modern peptide coupling reagents have made this transformation highly efficient and reliable.

Mechanism of Action: HATU-Mediated Amide Coupling

Among the plethora of available coupling reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective choice due to its high efficiency and fast reaction rates, even with sterically hindered or electron-deficient substrates.[6][7][8]

The mechanism proceeds in several key steps:[5][6][9]

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate attacks HATU, forming a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.

  • Nucleophilic Attack: The desired amine attacks the activated ester, forming the thermodynamically stable amide bond and regenerating the HOAt catalyst.

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// Edges Start -> Carboxylate [label="+ Base (DIPEA)"]; Carboxylate -> ActiveEster [label="+ HATU", arrowhead=normal]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ Amine (R'-NH2)", arrowhead=normal]; Amine -> Amide [style=invis]; ActiveEster -> TMU [style=dashed, arrowhead=open, label="releases"]; Amide -> HOAt [style=dashed, arrowhead=open, label="releases"]; } caption [label="Fig. 1: Simplified HATU Amide Coupling Workflow", shape=plaintext, fontsize=10];

Comparative Analysis of Coupling Reagents

While HATU is an excellent choice, other reagents may be considered. The selection depends on factors like cost, substrate sensitivity, and potential side reactions.[5]

ReagentActivator ClassCommon AdditiveBaseKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltNone (HOAt built-in)DIPEA, TEAHigh efficiency, fast, good for hindered substrates.[6][7]Higher cost, potential for guanidinylation side reaction.
EDC CarbodiimideHOBt, NHSNone requiredWater-soluble byproduct, good for bioconjugation.[5][10]Can lead to racemization without additives, forms N-acylurea.
PyBOP Phosphonium SaltNoneDIPEA, TEADoes not cause guanidinylation, good for sterically hindered couplings.Phosphoramide byproduct can be difficult to remove.[10]
DCC CarbodiimideHOBt, DMAPNone requiredInexpensive, effective.Dicyclohexylurea (DCU) byproduct can be hard to remove, high potential for racemization.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the synthesis of a representative amide derivative. Molar equivalents should be adjusted based on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., Benzylamine) (1.1 eq)

  • HATU (1.1 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[8]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).[10] Stir the mixture for 5 minutes at room temperature.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing water and dilute with Ethyl Acetate.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove excess DIPEA and amine.

    • Saturated aq. NaHCO₃ (2x) to remove any unreacted acid and HOAt.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[11][12][13]

// Edges dissolve -> add_reagents -> add_base -> stir -> monitor -> quench -> wash -> dry -> purify -> characterize; } caption [label="Fig. 2: General Experimental Workflow for Amide Coupling", shape=plaintext, fontsize=10];

Application in Biological Assays

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity.

Protocol 2: Preparation of Compounds for In Vitro Assays

Accurate compound handling is crucial for obtaining reliable and reproducible data.[4]

  • Stock Solution Preparation:

    • Accurately weigh ~1-5 mg of the purified derivative into a clean vial.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, typically 10-50 mM. Ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20 °C or -80 °C.

  • Serial Dilutions:

    • On the day of the assay, thaw a stock aliquot.

    • Perform serial dilutions in 100% DMSO to create a concentration range (e.g., a 10-point, 3-fold dilution series). This is the "compound plate."

    • For the final step, dilute the DMSO compound plate into the appropriate assay buffer or cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

Example Assay: Cell-Based Viability/Cytotoxicity Assay

This protocol provides a general framework for screening derivatives for anticancer activity.[11][14]

  • Cell Seeding: Plate cancer cells in a 96-well or 384-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add the serially diluted compounds (prepared as above) to the wells. Include appropriate controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for a set period (e.g., 48-72 hours) at 37 °C in a humidified CO₂ incubator.

  • Viability Readout: Measure cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each derivative.

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The goal of screening the derivatives is to establish an SAR. By comparing the IC₅₀ values, researchers can deduce which chemical modifications lead to improved activity.

Hypothetical SAR Data Table:

Compound IDR-Group (Amine)IC₅₀ (µM) vs. Target Cell LineNotes
Parent Acid -OH> 50Inactive starting point.
Derivative 1 Benzylamine15.2Introduction of a simple aromatic group confers moderate activity.
Derivative 2 4-Fluorobenzylamine5.1Addition of an electron-withdrawing group improves potency.
Derivative 3 4-Methoxybenzylamine25.8Electron-donating group is detrimental to activity.
Derivative 4 Cyclohexylmethanamine8.9A non-aromatic, lipophilic group is well-tolerated.
Derivative 5 Morpholine45.1A polar, heterocyclic amine reduces activity, possibly due to poor cell penetration.

This hypothetical data suggests that an aromatic ring with electron-withdrawing properties at the para-position is favorable for activity, guiding the next round of synthesis and optimization.

Conclusion

The derivatization of this compound via strategies like amide coupling is a powerful and essential methodology in modern drug discovery. By leveraging robust chemical protocols, such as HATU-mediated coupling, and systematic biological evaluation, researchers can efficiently explore the chemical space around this privileged scaffold. This iterative process of synthesis and testing is fundamental to identifying novel, potent, and drug-like candidates for a wide range of therapeutic targets.

References

Application Notes and Protocols for Amide Coupling with 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Heterocycle

The amide bond is a cornerstone of medicinal chemistry, integral to the structure of a vast array of pharmaceuticals. The formation of this linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[1] While numerous protocols exist for this transformation, the specific nature of the substrates can present significant challenges. This is particularly true for heteroaromatic carboxylic acids bearing strongly electron-withdrawing substituents, such as 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid.

The trifluoromethyl group at the 5-position of the thiazole ring significantly reduces the electron density of the aromatic system. This electronic deficit deactivates the carboxylic acid, making it less susceptible to activation by common coupling reagents.[2] Consequently, standard amide coupling conditions that are effective for simpler carboxylic acids may result in low yields, slow reaction times, or even complete failure when applied to this substrate.[2] Furthermore, the steric hindrance around the carboxylic acid can also impede the approach of the amine nucleophile.[3]

This application note provides a comprehensive guide to successfully performing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed, step-by-step protocols, and provide troubleshooting advice to overcome the inherent challenges associated with this electron-deficient substrate.

Understanding the Mechanistic Hurdles and Strategic Solutions

The primary challenge in the amide coupling of this compound lies in the initial activation of the carboxyl group. The electron-withdrawing nature of the trifluoromethylated thiazole ring diminishes the nucleophilicity of the carboxylate, making the formation of the activated intermediate less favorable.[2] To overcome this, more potent coupling reagents or specific additives are often necessary to generate a sufficiently reactive electrophile that can be readily attacked by the amine.

Here, we present two robust protocols that have proven effective for the coupling of challenging carboxylic acids, including those with electron-deficient aromatic systems.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective uronium-based coupling reagent known for its high efficiency and rapid reaction kinetics, particularly in challenging cases.[4] The mechanism involves the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • In a separate flask, prepare a solution of HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Slowly add the HATU/DIPEA solution to the carboxylic acid/amine mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[4]

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the HATU-Mediated Amide Coupling Workflow:

HATU_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_process Reaction & Workup Acid Thiazole Carboxylic Acid Reaction Stir at RT Acid->Reaction Amine Amine Amine->Reaction Solvent Anhydrous DMF Solvent->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product EDC_Mechanism RCOOH R-COOH (Thiazole Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt Acyliminium Acyliminium Ion (Highly Reactive) HOBt_ester->Acyliminium + DMAP Amide Amide Product HOBt_ester->Amide + R'-NH2 (slower) DMAP DMAP Acyliminium->Amide + R'-NH2 Amine R'-NH2

References

Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and theoretical framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This compound, incorporating both a trifluoromethyl group and a thiazole heterocycle, is representative of motifs commonly found in modern pharmaceutical and agrochemical development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, spectral acquisition, and data interpretation to ensure high-quality, reproducible results.

Introduction and Theoretical Foundation

The structural elucidation of novel chemical entities is a cornerstone of chemical research and development. This compound presents a unique analytical challenge due to the confluence of several key functional groups: an acidic proton, an aromatic system, and a strongly electron-withdrawing trifluoromethyl group. Understanding the influence of these groups on the ¹H NMR spectrum is critical for accurate characterization.

Molecular Structure and Proton Environments

The molecule contains two distinct proton environments that are observable by ¹H NMR:

  • H-2 Proton: The single proton attached to the C-2 position of the thiazole ring.

  • Carboxylic Acid Proton: The labile proton of the -COOH group.

The strong electron-withdrawing inductive effects of the adjacent trifluoromethyl (-CF3) and carboxylic acid groups are expected to significantly deshield the H-2 proton, shifting its resonance substantially downfield. The thiazole ring itself is an electron-deficient aromatic system, which also contributes to the deshielding of its protons[1]. The carboxylic acid proton is anticipated to appear at a characteristic downfield position, highly sensitive to solvent, concentration, and hydrogen bonding.[2][3]

Caption: Molecular structure of this compound.

Predicted Chemical Shifts

Based on established principles, the expected chemical shifts (δ) are summarized below. The electron-withdrawing nature of the trifluoromethyl group is a dominant factor in deshielding adjacent protons.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale & Key Influences
Carboxylic Acid (-H OOC)10.0 - 13.0Broad Singlet (br s)Highly deshielded due to electronegative oxygens and anisotropy. Signal is often broad due to hydrogen bonding and chemical exchange.[5][6]
Thiazole Ring (H -2)> 9.0Singlet (s)Located on an electron-deficient aromatic ring and strongly deshielded by the adjacent electron-withdrawing -COOH and -CF₃ groups.[1][7]

Detailed Experimental Protocols

Adherence to a meticulous experimental protocol is paramount for obtaining high-resolution, artifact-free spectra.

Materials and Reagents
  • This compound (Purity ≥95%)

  • Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.5 atom % D

  • Deuterium oxide (D₂O), ≥99.9 atom % D

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)

  • Glass Pasteur pipettes

  • Glass wool

  • Analytical balance

  • Volumetric glassware

Rationale for Solvent Selection

DMSO-d₆ is the recommended solvent for this analysis. The choice is justified by several factors:

  • Solubility: Carboxylic acids, particularly complex ones, often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃). DMSO is a highly polar aprotic solvent capable of effectively dissolving the analyte.

  • Hydrogen Bonding: In CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which can lead to very broad and sometimes unobservable -COOH proton signals.[8] DMSO acts as a hydrogen bond acceptor, disrupting this dimerization and typically yielding a sharper, more distinct -COOH signal.

  • Chemical Shift Range: DMSO-d₆ has a wide liquid range and its residual proton signal (~2.50 ppm) does not interfere with the expected signals of the analyte.

Protocol 1: Standard Sample Preparation

This protocol outlines the standard procedure for preparing the sample for ¹H NMR acquisition.

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11][12] Vortex or gently agitate the vial until the solid is completely dissolved.

  • Filtration (Critical Step): To ensure high magnetic field homogeneity and sharp spectral lines, the solution must be free of particulate matter. Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean NMR tube.[9]

  • Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm, corresponding to the optimal volume for most modern spectrometers.[9][10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Validation A 1. Weigh Analyte (5-10 mg) B 2. Dissolve in Solvent (0.7 mL DMSO-d₆) A->B C 3. Filter Solution (Glass Wool Plug) B->C D 4. Transfer to NMR Tube C->D E 5. Acquire ¹H NMR Spectrum D->E F 6. Add 1 drop D₂O (D₂O Exchange) E->F G 7. Re-acquire Spectrum (Confirm -COOH peak) F->G

Caption: Experimental workflow for ¹H NMR analysis and validation.

Protocol 2: D₂O Exchange for Signal Confirmation

The D₂O exchange is a definitive test to confirm the identity of the acidic carboxylic acid proton.[3][5]

  • Initial Spectrum: Acquire the standard ¹H NMR spectrum as described above.

  • D₂O Addition: Carefully uncap the NMR tube and add one drop of D₂O.

  • Mixing: Recap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquisition: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: The signal corresponding to the carboxylic acid proton (-COOH) will disappear or be significantly attenuated due to the rapid exchange of the proton for deuterium.

NMR Acquisition and Data Processing

Suggested Acquisition Parameters (400 MHz Spectrometer)
ParameterRecommended ValuePurpose
Pulse Programzg30 or equivalentStandard 30° pulse for quantitative analysis.
Spectral Width16 ppm (0-16 ppm)Ensures all signals, especially the downfield -COOH proton, are captured.
Number of Scans (NS)16-64Provides adequate signal-to-noise ratio.
Relaxation Delay (D1)2-5 secondsAllows for full relaxation of protons between scans.
Acquisition Time (AQ)~3-4 secondsEnsures good digital resolution.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing and Referencing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum manually and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

Interpretation of a Representative Spectrum

An ideal ¹H NMR spectrum of this compound in DMSO-d₆ will exhibit:

  • A broad singlet between δ 10.0-13.0 ppm: This is the carboxylic acid proton. Its disappearance after D₂O exchange confirms this assignment.[2][5]

  • A sharp singlet above δ 9.0 ppm: This corresponds to the H-2 proton on the thiazole ring. Its singlet multiplicity confirms the absence of adjacent proton coupling partners.

  • Residual Solvent Peak: A quintet at δ 2.50 ppm (DMSO-d₅).

  • Water Peak: A broad signal typically around δ 3.33 ppm in DMSO-d₆, arising from trace moisture in the sample or solvent.

Troubleshooting: If the carboxylic acid peak is excessively broad or not visible, it may indicate the presence of water or insufficient sample concentration. Ensure the use of high-purity, dry solvent and an adequate amount of analyte.

References

mass spectrometry of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Thiazole Derivatives

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,3-thiazole ring, particularly when functionalized with a trifluoromethyl group, is a privileged scaffold. The trifluoromethyl (CF₃) group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. This compound (C₅H₂F₃NO₂S) is a key building block in the synthesis of such pharmacologically active molecules.[1] Its precise characterization is therefore not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of potential new medicines.

Mass spectrometry (MS) stands as an indispensable analytical tool in this context, offering unparalleled sensitivity and specificity for molecular identification, structural elucidation, and quantification.[2] This guide provides a detailed examination of the mass spectrometric behavior of this compound, presenting robust protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to the intricacies of ionization and fragmentation, to equip the user with a comprehensive understanding of the molecule's gas-phase chemistry.

Analyte Profile: Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development. The key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₅H₂F₃NO₂S[3]
Molecular Weight 197.1351 g/mol [3]
Exact Mass (Monoisotopic) 196.9758 g/mol [4]
CAS Number 900530-68-9[3]
Structure
This compound

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule of this nature—possessing both acidic (carboxylic acid) and weakly basic (thiazole ring) functionalities—Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.[2][5] LC provides the necessary separation from complex matrices, while ESI offers a soft ionization technique ideal for preventing premature fragmentation and preserving the molecular ion.[6] Tandem MS (MS/MS) allows for selective fragmentation, generating a structural fingerprint that confirms identity and enables highly sensitive quantification.

Workflow Overview

The analytical process follows a logical sequence from sample preparation to data acquisition and interpretation. This workflow is designed to ensure reproducibility and minimize matrix effects.[7]

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Stock Solution (1 mg/mL in MeOH) B Working Solution (Dilute in Mobile Phase A) A->B Dilution C LC Separation (Reversed-Phase C18) B->C D ESI Source (Ionization) C->D E MS1 Analysis (Precursor Ion Selection) D->E F Collision Cell (CID) (Fragmentation) E->F G MS2 Analysis (Product Ion Detection) F->G H Data Acquisition & Peak Integration G->H I Quantification & Structural Confirmation H->I

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Sample and Standard Preparation

The goal of sample preparation is to solubilize the analyte in a solvent compatible with the LC-MS system while minimizing contaminants that can cause ion suppression or instrument fouling.[2][8]

Materials:

  • This compound standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water

  • Formic Acid (LC-MS Grade)

  • 2 mL polypropylene vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol. Vortex thoroughly to ensure complete dissolution. This stock solution is stable for several weeks when stored at 2-8°C.

  • Intermediate Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the 1 mg/mL stock solution into a clean vial and add 990 µL of 50:50 (v/v) acetonitrile:water.

  • Working Standards (e.g., 1-1000 ng/mL): Prepare a calibration curve by serially diluting the intermediate solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures solvent matching with the LC run start, leading to better peak shape.

    • Rationale: Using the initial mobile phase as the diluent for the final working standards is a critical step to prevent peak distortion or splitting that can occur from injecting a sample in a solvent significantly stronger than the mobile phase.[5]

Protocol 2: LC-MS/MS Method Parameters

This protocol is optimized for a standard tandem quadrupole or Q-TOF mass spectrometer. The carboxylic acid moiety makes the molecule highly amenable to negative ion mode ESI, which typically provides the highest sensitivity due to facile deprotonation.[9][10]

A. Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks and improves ionization efficiency.[11][12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 5 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 minA generic gradient suitable for initial method development.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLA typical volume to avoid overloading the column.

B. Mass Spectrometry (MS) Conditions

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)Rationale
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)Optimal for polar, non-volatile molecules.[6]
Polarity NegativePositiveNegative mode is preferred for the acidic proton; positive mode targets the thiazole ring nitrogens/sulfur.
Capillary Voltage 3.0 kV3.5 kVStandard voltage range to generate a stable electrospray.
Source Temp. 350 °C350 °CAids in desolvation of droplets.[13]
Drying Gas Flow 10 L/min (Nitrogen)10 L/min (Nitrogen)Removes solvent from the ESI plume.
Nebulizer Gas 35 psi (Nitrogen)35 psi (Nitrogen)Assists in droplet formation.
Scan Type MRM (Multiple Reaction Monitoring) or Full Scan/dd-MS2MRM or Full Scan/dd-MS2MRM for quantification; Full Scan/dd-MS2 for identification and structural work.
Precursor Ion (m/z) 196.98 ([M-H]⁻)198.00 ([M+H]⁺)Corresponds to the deprotonated and protonated molecule, respectively.

Expected Results: Mass Spectra and Fragmentation Pathways

The power of MS/MS lies in the predictable fragmentation of the precursor ion into product ions upon collision-induced dissociation (CID).[14] This fragmentation pattern serves as a highly specific identifier for the molecule.

Negative Ion Mode (ESI-) Fragmentation

In negative mode, the precursor is the deprotonated molecule, [M-H]⁻, at m/z 196.98. The most energetically favorable fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion, a classic fragmentation pathway for carboxylic acids.[15]

Caption: Proposed fragmentation of [M-H]⁻ ion.

Positive Ion Mode (ESI+) Fragmentation

In positive mode, the protonated molecule, [M+H]⁺, at m/z 198.00 is the precursor. The fragmentation is more complex, potentially involving losses of water (H₂O), carbon monoxide (CO), or cleavage of the thiazole ring. The trifluoromethyl group is a stable moiety and its loss is less common but possible at higher collision energies.[16]

Caption: Proposed fragmentation pathways of [M+H]⁺ ion.

Summary of Key Mass Transitions for MRM

For quantitative analysis, specific precursor-to-product ion transitions are monitored. This highly selective approach, known as Multiple Reaction Monitoring (MRM), minimizes background noise and maximizes sensitivity.

PolarityPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
Negative 196.98 152.98 CO₂ Quantifier (Primary)
Negative196.98TBDTBDQualifier
Positive 198.00 179.99 H₂O Quantifier/Qualifier
Positive198.00170.00COQualifier

Note: A qualifier ion transition is used to confirm the identity of the analyte. The most intense, stable product ion is typically chosen as the quantifier.

Conclusion and Best Practices

This application note provides a comprehensive framework for the robust analysis of this compound using LC-MS/MS. The presented protocols, grounded in the fundamental principles of mass spectrometry and chromatography, serve as a validated starting point for method development. For optimal results, a systematic approach to optimizing MS source parameters and collision energies for your specific instrument is highly recommended. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for achieving high-precision quantitative results, especially when dealing with complex biological or environmental matrices. By understanding the causality behind each parameter, researchers can confidently adapt and validate this methodology for their specific research and development needs.

References

biological screening of a 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid library

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to the Biological Screening of a 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Library for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: The this compound scaffold is a privileged structure in medicinal chemistry, combining the metabolic stability offered by the trifluoromethyl group with the versatile interaction potential of the thiazole ring and the carboxylic acid handle. This application note provides a detailed, experience-driven guide for the systematic biological screening of compound libraries derived from this core scaffold. We outline a comprehensive screening cascade, from initial high-throughput screening (HTS) to hit validation and preliminary mechanism of action studies. This document provides not only step-by-step protocols for key assays but also explains the scientific rationale behind experimental design, data analysis, and decision-making to guide the successful identification of promising lead compounds.

Rationale and Library Design Considerations

The thiazole ring is a common heterocyclic motif found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions. The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. The carboxylic acid functional group serves as a critical anchor for target engagement and provides a convenient synthetic handle for library diversification, allowing for the creation of a wide array of amide or ester derivatives. A well-designed library based on this scaffold should explore chemical diversity by varying the substituents coupled to the carboxylic acid, thereby probing the target's binding pocket for favorable interactions.

The Drug Discovery Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage process designed to systematically identify and validate promising compounds while eliminating false positives.[1] The overall process follows a logical path from a large-scale primary screen to progressively more detailed studies on a smaller number of compounds.[2] This "funnel" approach ensures that resources are focused on the most promising candidates.[2][3]

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Triage & Validation cluster_2 Secondary & Tertiary Assays hts Primary Screen (e.g., 100,000+ compounds) Single Concentration repro Hit Confirmation (Re-test from fresh stock) hts->repro Identifies 'Hits' dose Dose-Response (IC50) (Determine Potency) repro->dose Confirms Activity ortho Orthogonal Assay (Rule out artifacts) dose->ortho Validates Potency selectivity Selectivity Profiling (Assess off-target effects) ortho->selectivity Provides 'Validated Hits' moa Mechanism of Action (MoA) (Biochemical & Cellular) selectivity->moa lead_opt Lead Optimization (Improve ADMET properties) moa->lead_opt Identifies 'Leads'

Caption: The Drug Discovery Screening Cascade.

Primary Screening Protocol: High-Throughput Kinase Inhibition Assay

Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[4][5] This protocol describes a universal, fluorescence-based assay that measures the activity of a generic protein kinase by detecting the production of ADP. It is designed for HTS in a 384-well format to maximize throughput and minimize reagent consumption.[1]

Materials:

  • Kinase of interest (e.g., a tyrosine kinase)

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP detection reagent kit (e.g., ADP-Glo™, Transcreener® ADP²)

  • This compound library compounds (10 mM in DMSO)

  • Staurosporine (positive control inhibitor, 10 mM in DMSO)

  • DMSO (negative control)

  • White, opaque 384-well microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multimode plate reader with luminescence or fluorescence detection capabilities

Protocol:

  • Compound Plate Preparation: Prepare a source plate containing the compound library, positive control (Staurosporine), and negative control (DMSO).

  • Dispensing Compounds: Using an acoustic liquid handler, dispense 50 nL of each compound from the source plate into the corresponding wells of the 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a 50 µL final reaction volume).

  • Enzyme & Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer. Dispense 25 µL of this mix into each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Initiating the Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Stopping the Reaction & Detection: Add the ADP detection reagent according to the manufacturer's protocol. This step typically stops the kinase reaction and initiates a coupled reaction that generates a fluorescent or luminescent signal proportional to the amount of ADP produced.

  • Signal Readout: Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature), then read the plate on a multimode plate reader.

Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5] Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

Caption: Example HTS plate layout with controls.

Hit Confirmation and Validation Protocols

Rationale: Primary HTS hits must be rigorously validated to confirm their activity and rule out false positives arising from assay interference or compound instability.[6] This involves re-testing the original compound and determining its potency through dose-response analysis.

Protocol 4.1: Dose-Response and IC50 Determination
  • Compound Preparation: Obtain a fresh, dry sample of the hit compound. Prepare a 10 mM stock solution in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound stock in DMSO. This will generate a wide range of concentrations to test (e.g., 50 µM to 2.5 nM final assay concentration).

  • Assay Performance: Perform the same kinase assay described in Section 3, but instead of a single concentration, test each concentration of the dilution series in triplicate.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound elicits 50% of its maximal inhibitory effect).

Example Data Presentation:

Compound IDHTS % Inhibition @ 10µMConfirmed IC50 (nM)
TX-00195.2%75.3
TX-00288.1%210.6
TX-00355.4%1,500
TX-00491.5%>10,000 (Inactive)
Protocol 4.2: Orthogonal Assay Confirmation

Rationale: An orthogonal assay uses a different detection technology to confirm the hit's activity.[7] This ensures the observed inhibition is not an artifact of the primary assay format (e.g., compound auto-fluorescence). For a kinase inhibitor, a label-free binding assay like Surface Plasmon Resonance (SPR) is an excellent orthogonal method.

  • SPR System Preparation: Immobilize the purified kinase protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of the validated hit compound over the chip surface.

  • Binding Measurement: The SPR instrument measures changes in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized kinase.

  • Data Analysis: Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD), a direct measure of binding affinity, is calculated as kd/ka. A confirmed hit should show concentration-dependent binding to the target kinase.

Secondary Screening: Selectivity and Mechanism of Action

Rationale: A validated hit is not yet a lead. Its selectivity and mechanism of action (MoA) must be characterized.[8][9] An ideal drug candidate is highly selective for its intended target to minimize off-target side effects.[8] Understanding how the compound inhibits the enzyme guides future optimization efforts.

Protocol 5.1: Kinase Selectivity Profiling
  • Select a Kinase Panel: Choose a panel of kinases that are relevant to the therapeutic area and structurally related to the primary target. Commercial services offer screening against hundreds of kinases.

  • Screening: Test the validated hit compound (typically at one or two fixed concentrations, e.g., 1 µM and 10 µM) against the entire panel using a standardized activity assay.

  • Data Analysis: The results are typically presented as the percent inhibition for each kinase at the tested concentration. Strong inhibition of kinases other than the intended target indicates a lack of selectivity.

Initial Mechanism of Action (MoA) Studies

Rationale: To understand if the inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate (ATP), the IC50 of the inhibitor is determined at varying concentrations of ATP.

  • Experimental Setup: Perform the dose-response kinase assay (Protocol 4.1) multiple times. In each experiment, use a different, fixed concentration of ATP (e.g., 0.2x Km, 1x Km, 5x Km, and 10x Km for ATP).

  • Data Analysis:

    • Determine the IC50 value for the inhibitor at each ATP concentration.

    • Competitive Inhibitor: The apparent IC50 value will increase as the ATP concentration increases.

    • Non-competitive Inhibitor: The IC50 value will remain constant regardless of the ATP concentration.

    • Uncompetitive Inhibitor: The apparent IC50 value will decrease as the ATP concentration increases.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES ES Complex E->ES EI EI Complex E->EI S Substrate I Inhibitor ES->E Product E2 Enzyme ES2 ES Complex E2->ES2 EI2 EI Complex E2->EI2 S2 Substrate I2 Inhibitor ES2->E2 Product ESI2 ESI Complex ES2->ESI2 EI2->ESI2

Caption: Competitive vs. Non-competitive Inhibition.

Conclusion: The Path from Hit to Lead

The protocols and strategies outlined in this document provide a robust framework for the biological screening of a this compound library. A compound that has been confirmed in a primary assay, validated in an orthogonal assay, demonstrated potency with a clear dose-response, and shows a favorable selectivity profile can be classified as a "validated lead." This lead compound then serves as the starting point for the next phase of drug discovery: lead optimization.[2][10] In this subsequent stage, medicinal chemists will synthesize analogs of the lead to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, with the ultimate goal of identifying a clinical candidate.[11]

References

The Emergence of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid: A Versatile Scaffold for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethyl-Thiazole Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid core has emerged as a particularly promising scaffold. Its unique combination of a trifluoromethyl group, a thiazole ring, and a carboxylic acid moiety provides a strategic foundation for designing potent and selective inhibitors against a range of biological targets.

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse non-covalent interactions.[1][2] The introduction of a trifluoromethyl group at the 5-position significantly modulates the scaffold's physicochemical properties. This electron-withdrawing group can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, while also potentially engaging in specific interactions with the target protein.[3] The carboxylic acid at the 4-position serves as a critical anchor for binding to target proteins, often forming key hydrogen bonds or ionic interactions within the active site.[4] However, this group can also be strategically modified or replaced with bioisosteres to fine-tune the pharmacokinetic profile of the resulting inhibitors.[4]

This guide provides a comprehensive overview of the application of the this compound scaffold in inhibitor design. We will delve into the strategic considerations for inhibitor development, provide detailed protocols for synthesis and biological evaluation, and present a case study to illustrate the potential of this versatile chemical starting point.

Inhibitor Design and Synthesis Strategy

The design of potent and selective inhibitors based on the this compound scaffold necessitates a multi-faceted approach, integrating computational modeling with a deep understanding of structure-activity relationships (SAR). The general strategy involves the derivatization of the core scaffold at key positions to optimize target engagement and pharmacokinetic properties.

A primary avenue for derivatization is the conversion of the carboxylic acid to an amide. This transformation allows for the introduction of a wide array of substituents, enabling the exploration of chemical space to identify optimal interactions with the target protein. The general synthetic scheme for such derivatives is outlined below.

G Scaffold This compound ActivatedEster Activated Ester Intermediate Scaffold->ActivatedEster Activation (e.g., HATU, EDCI) FinalInhibitor Final Inhibitor (Amide Derivative) ActivatedEster->FinalInhibitor Amide Coupling Amine Primary or Secondary Amine (R-NHR') Amine->FinalInhibitor

Caption: General synthetic workflow for amide derivatives.

Protocol 1: Synthesis of a Representative Amide-based Inhibitor

This protocol describes the synthesis of a hypothetical inhibitor, "Inhibitor-X," derived from the core scaffold.

1. Activation of the Carboxylic Acid:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to generate the activated ester intermediate.

2. Amide Coupling:

  • To the solution containing the activated ester, add the desired primary or secondary amine (1.2 eq).

  • Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.

Biological Evaluation: From Target Engagement to Cellular Efficacy

The comprehensive evaluation of newly synthesized inhibitors is a critical step in the drug discovery pipeline. This process typically begins with in vitro biochemical assays to determine the potency and selectivity of the compounds against the purified target protein, followed by cell-based assays to assess their efficacy in a more physiologically relevant context.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.[5]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for pH and ionic strength)

  • Test inhibitor (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the serially diluted inhibitor (or DMSO for control), and the purified enzyme.

  • Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.[6]

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Biochemical Assay A Prepare Reagents B Enzyme + Inhibitor Pre-incubation A->B C Add Substrate B->C D Monitor Reaction C->D E Data Analysis (IC50) D->E

Caption: Workflow for in vitro enzyme inhibition assay.

Protocol 3: Cell-Based Assay for Target Engagement

Cell-based assays are essential for confirming that an inhibitor can penetrate the cell membrane and engage its target in a cellular environment.[7]

Materials:

  • Relevant cell line expressing the target protein

  • Cell culture medium and supplements

  • Test inhibitor (dissolved in DMSO)

  • 96-well cell culture plate

  • Reagents for a target engagement assay (e.g., cellular thermal shift assay (CETSA) reagents, NanoBRET™ reagents)

  • Appropriate detection instrumentation

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor for a specified period.

  • Perform the target engagement assay according to the manufacturer's protocol. This may involve measuring the thermal stability of the target protein or detecting bioluminescence resonance energy transfer (BRET).

  • Analyze the data to determine the cellular EC50 value, which represents the concentration of the inhibitor required to achieve 50% target engagement in cells.

Case Study: Development of a Hypothetical Kinase Inhibitor

To illustrate the application of the this compound scaffold, we present a hypothetical case study focused on the development of an inhibitor for a protein kinase implicated in cancer.

A series of amide derivatives were synthesized and evaluated for their inhibitory activity against the target kinase and their anti-proliferative effects in a cancer cell line.

CompoundR-group on AmideKinase IC50 (nM)Cell Proliferation IC50 (µM)
Scaffold ->10,000>50
Inhibitor-1 Phenyl5,20025.1
Inhibitor-2 4-Fluorophenyl1,80010.5
Inhibitor-3 3,4-Dichlorophenyl2501.2
Inhibitor-4 4-Methoxyphenyl8,90035.8

The structure-activity relationship (SAR) from this hypothetical data suggests that electron-withdrawing substituents on the phenyl ring of the amide enhance the inhibitory potency.[8] The improved cellular activity of the more potent biochemical inhibitors indicates good cell permeability.

G cluster_0 Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Thiazole-based Inhibitor Inhibitor->MEK Inhibition

Caption: Hypothetical kinase signaling pathway targeted by a thiazole-based inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel inhibitors with therapeutic potential. Its inherent properties, combined with the potential for diverse chemical modifications, provide a rich platform for medicinal chemists to explore. The protocols and strategies outlined in this guide offer a framework for the rational design, synthesis, and evaluation of inhibitors derived from this promising scaffold. Future work in this area will likely focus on expanding the diversity of chemical modifications, exploring a wider range of biological targets, and employing advanced computational and experimental techniques to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. We will explore common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

The synthesis of fluorinated heterocyclic compounds like this compound is crucial in medicinal chemistry and agrochemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability.[1] The primary route to this scaffold often involves a variation of the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring.[2][3] This guide focuses on a common three-step sequence: chlorination of a β-ketoester, cyclization with a thioamide, and subsequent hydrolysis to the target carboxylic acid.[4]

Troubleshooting & FAQs

Q1: My overall yield for the three-step synthesis is consistently low (<40%). What are the most common areas for yield loss and how can I address them?

Low overall yield is a frequent issue that can stem from suboptimal conditions in any of the three main steps. A systematic approach is the most effective way to diagnose the problem.[5]

Potential Causes & Solutions:

  • Purity of Starting Materials: The quality of your initial reagents is paramount. Impurities in ethyl 4,4,4-trifluoroacetoacetate or thioacetamide can introduce competing side reactions.[5]

    • Actionable Advice: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify the ethyl 4,4,4-trifluoroacetoacetate by distillation. Ensure thioacetamide is dry and stored properly.

  • Inefficient Chlorination: The first step, the α-chlorination of the β-ketoester, is critical. Incomplete reaction leaves starting material that will not cyclize, while over-chlorination or side reactions can reduce the availability of the desired α-chloro intermediate.

    • Actionable Advice: Maintain a low reaction temperature (-15 °C to -10 °C) during the dropwise addition of sulfuryl chloride.[4] Monitor the reaction closely by TLC or GC-MS to ensure full consumption of the starting material without the formation of significant byproducts. Quench the reaction promptly once complete.

  • Suboptimal Cyclization (Hantzsch Reaction): This is often the most significant point of yield loss. The reaction involves the condensation of the α-chloro intermediate with thioacetamide.[6]

    • Actionable Advice:

      • Temperature Control: While the Hantzsch synthesis often requires heat, excessive temperatures can lead to polymerization and tar formation.[7] A reflux in a solvent like ethanol is typical. Experiment with temperatures ranging from 60 °C to the reflux temperature of your chosen solvent.

      • Solvent Choice: The polarity and protic nature of the solvent can influence reaction rates.[8] Ethanol is a common choice, but other solvents like methanol or DMF can be explored.[6][9]

      • Reaction Time: Monitor the reaction progress to avoid product degradation over extended periods.[10]

  • Losses During Hydrolysis & Workup: The final saponification step can be inefficient or lead to product degradation if conditions are too harsh. The acidic product can also be lost during aqueous workup if the pH is not carefully controlled.

    • Actionable Advice: Use a milder base like lithium hydroxide (LiOH) or conduct the reaction at a moderate temperature (e.g., 40-50 °C) with sodium hydroxide.[11][12] During workup, acidify the aqueous layer slowly with cooling to a pH of 1-2 to ensure complete precipitation of the carboxylic acid before filtration.[12] Wash the filtered solid with cold water to remove inorganic salts and then with a non-polar solvent like dichloromethane or hexane to remove organic impurities.[12]

Troubleshooting Workflow for Low Yield

G start Low Overall Yield Observed reagent_purity Assess Reagent Purity (NMR, GC-MS) start->reagent_purity chlorination Analyze Chlorination Step (TLC, GC-MS) reagent_purity->chlorination Purity OK impure Reagents Impure reagent_purity->impure Purity Issue? cyclization Analyze Cyclization Step (TLC, LC-MS) chlorination->cyclization Step OK incomplete_chloro Incomplete Reaction or Side Products chlorination->incomplete_chloro Issue Found? hydrolysis Analyze Hydrolysis/Workup (TLC, LC-MS) cyclization->hydrolysis Step OK tar_or_side_products Tarring or Poor Conversion cyclization->tar_or_side_products Issue Found? incomplete_hydro Incomplete Hydrolysis or Product Loss hydrolysis->incomplete_hydro Issue Found? purify Purify/Replace Reagents impure->purify optimize_chloro Optimize Temp. & Time for Chlorination incomplete_chloro->optimize_chloro optimize_cyclo Optimize Temp., Solvent, & Time for Cyclization tar_or_side_products->optimize_cyclo optimize_hydro Optimize Base, Temp. & Workup pH incomplete_hydro->optimize_hydro

Caption: A decision tree for troubleshooting low yield.

Q2: During the Hantzsch cyclization step, my reaction mixture turns dark and forms a significant amount of tar. What is causing this and how can it be prevented?

Tar formation is a common problem in reactions that involve heating and/or acidic conditions, which can be generated in situ during the Hantzsch synthesis (loss of HX).[6][7]

Primary Causes:

  • Self-Condensation/Polymerization: The highly reactive α-chloro-β-ketoester intermediate can undergo self-condensation, especially at elevated temperatures.

  • Decomposition of Thioacetamide: Thioacetamide is not exceptionally stable and can decompose upon prolonged heating, contributing to the formation of complex, insoluble byproducts.

  • Excessive Temperature: Running the reaction at too high a temperature accelerates decomposition and side reactions more than the desired cyclization.

Preventative Measures:

  • Gradual Temperature Increase: Instead of heating to reflux immediately, try a more gradual approach. Heat the reaction to 60 °C and monitor for product formation. If the reaction is sluggish, slowly increase the temperature.

  • Use of a Mild Base: The addition of a non-nucleophilic, mild base like sodium acetate or pyridine (in stoichiometric amounts) can neutralize the HCl or HBr formed during the reaction, preventing acid-catalyzed polymerization.[8]

  • Ensure Efficient Mixing: Inadequate stirring can create localized "hot spots" where reactants concentrate and decompose. Use vigorous mechanical stirring, especially for larger-scale reactions.[5]

  • Controlled Addition: Add the α-chloro-β-ketoester solution dropwise to a heated solution of thioacetamide in the reaction solvent. This keeps the concentration of the reactive intermediate low at any given time, favoring the bimolecular reaction over self-condensation.

Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is either incomplete or seems to cause degradation of the thiazole ring. What is a reliable protocol?

Hydrolysis of the ester is a delicate balance. You need conditions strong enough to cleave the ester but mild enough to avoid cleaving the thiazole ring or causing decarboxylation.

Mechanistic Insight: The thiazole ring, while aromatic, can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening. Furthermore, the electron-withdrawing trifluoromethyl group can influence the stability of the ring system.

Optimized Hydrolysis Protocol:

This protocol is based on conditions reported for similar thiazole carboxylic acids.[12]

  • Setup: In a round-bottom flask, dissolve the crude ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in ethanol (approx. 5-10 mL per gram of ester).

  • Base Addition: In a separate flask, prepare a solution of sodium hydroxide (2.0-2.5 eq) in water. Add this aqueous solution to the ethanolic solution of the ester while stirring.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for 1.5-3 hours.[12] Monitor the disappearance of the starting material by TLC (a 3:1 Hexane:Ethyl Acetate system usually works well for the ester).

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is 1-2. A white or off-white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts, followed by a wash with a small amount of cold dichloromethane to remove non-polar impurities.

  • Drying: Dry the product in a vacuum oven at a low temperature (<50 °C) to a constant weight. An 85% yield for this step has been reported.[12]

Key Synthesis Parameters & Expected Outcomes

The following table summarizes typical reaction conditions for the multi-step synthesis of this compound, providing a benchmark for your experiments.[4]

StepReactantsKey Reagents/SolventsTemperatureTypical TimeExpected Yield
1. Chlorination Ethyl 4,4,4-trifluoroacetoacetateSulfuryl Chloride-15 °C to 10 °C~3-4 hours>90% (crude)
2. Cyclization Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, ThioacetamideEthanolReflux (~78 °C)2-6 hours60-75%
3. Hydrolysis Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylateNaOH (aq), Ethanol50-60 °C1.5-3 hours80-90%

Visualizing the Core Reaction: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry. Understanding the mechanism helps in troubleshooting side reactions.[2][13] The process involves an initial SN2 reaction, followed by cyclization and dehydration.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism r1 α-Haloketone int1 Intermediate r1->int1 S_N2 Attack r2 Thioamide r2->int1 p1 Thiazole int1->p1 Cyclization & Dehydration

Caption: A simplified overview of the Hantzsch reaction pathway.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods for its purification from common reaction byproducts. The trifluoromethyl group imparts unique electronic properties and potential purification challenges, which this guide will address in detail.

Introduction to Purification Challenges

The synthesis of this compound typically culminates in the hydrolysis of its corresponding ester precursor, most commonly the ethyl ester. The primary purification challenge, therefore, lies in the efficient removal of the unreacted, neutral ester from the desired acidic product. Other potential impurities may include residual reagents from the upstream Hantzsch thiazole synthesis. The strategies outlined below leverage the distinct physicochemical properties of the target molecule to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My final product is an oil or a sticky solid, and NMR analysis shows the presence of the ethyl ester. How can I remove it?

A1: This is the most common impurity issue, arising from incomplete hydrolysis of the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate precursor. The most effective method to remove this neutral byproduct is through a pH-driven liquid-liquid extraction. The carboxylic acid is acidic (predicted pKa ≈ 2.57) and can be selectively deprotonated with a mild base to form a water-soluble carboxylate salt.[1] The neutral ester will remain in the organic phase.

A detailed protocol for this acid-base extraction is provided in the Protocols section below. This method is highly effective for separating acidic products from neutral or basic impurities.

Q2: After acid-base extraction and precipitation, my product still has a yellowish tint. What could be the cause and how can I improve its appearance?

A2: A persistent color may indicate the presence of colored impurities from the starting materials or side reactions. If the purity is otherwise high by HPLC or NMR, a recrystallization or a charcoal treatment can be performed.

  • Recrystallization: For compounds of this class, polar protic solvents are often a good starting point. A detailed recrystallization protocol is provided below.

  • Charcoal Treatment: If recrystallization alone does not remove the color, you can add a small amount of activated charcoal to the hot, dissolved solution before the filtration step in the recrystallization protocol. Use charcoal sparingly as it can adsorb your product, leading to yield loss.

Q3: I am struggling to find a suitable solvent system for recrystallizing my product. What do you recommend?

A3: Selecting an appropriate recrystallization solvent requires some experimentation. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For polar, crystalline compounds like this carboxylic acid, consider the following single or mixed solvent systems:

Solvent SystemRationale
Ethanol/Water Dissolve in a minimum amount of hot ethanol, then add hot water dropwise until turbidity appears. Reheat to dissolve, then cool slowly.
Methanol/Water Similar to the ethanol/water system.
Ethyl Acetate/Hexanes Dissolve in a minimum of hot ethyl acetate, then add hexanes dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
Toluene A higher boiling point solvent that can be effective for crystalline aromatic compounds.

Start with small-scale trials (10-20 mg) to identify the most promising solvent or solvent pair before committing your entire batch.

Q4: My HPLC analysis shows a broad peak for my carboxylic acid. How can I improve the peak shape?

A4: Peak broadening or tailing in reverse-phase HPLC for acidic or basic compounds is often due to secondary interactions with free silanol groups on the silica-based column.[2] For an acidic compound like this compound, adding an acidic modifier to the mobile phase is crucial.

  • Solution: Ensure your mobile phase (both water and organic solvent, e.g., acetonitrile) contains 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This suppresses the ionization of the carboxylic acid and any free silanols on the column, leading to sharper, more symmetrical peaks. A detailed starting protocol for HPLC purification is provided in the Protocols section.

Purification Workflow Overview

The general workflow for purifying this compound after the hydrolysis step is depicted below. Depending on the initial purity, not all steps may be necessary.

PurificationWorkflow crude Crude Reaction Mixture (Acid + Ester Impurity) extraction Acid-Base Liquid-Liquid Extraction crude->extraction Dissolve in Org. Solvent precipitation Acidification & Precipitation extraction->precipitation Isolate Aqueous Layer filtration Filtration & Washing precipitation->filtration Precipitate Forms recrystallization Recrystallization (Optional) filtration->recrystallization For Color/Minor Impurities hplc Preparative HPLC (High Purity) filtration->hplc For Highest Purity final_product Pure Carboxylic Acid filtration->final_product If Purity is Sufficient recrystallization->final_product hplc->final_product

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the acidic target compound from the neutral ethyl ester byproduct.

Rationale: The carboxylic acid is deprotonated by a weak base (sodium bicarbonate) to form a water-soluble salt, while the neutral ester remains in the organic layer.[3] The layers are then separated, and the aqueous layer containing the desired product is acidified to precipitate the pure carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash (Base): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Layer Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer if using DCM, top if using EtOAc) contains the sodium salt of your product. Drain the organic layer, which contains the neutral ester impurity.

  • Back-Extraction: To maximize recovery, add a fresh portion of the organic solvent (e.g., EtOAc) to the aqueous layer and shake again. Discard this second organic wash.

  • Acidification and Precipitation: Transfer the aqueous layer to a beaker or Erlenmeyer flask and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate of the pure carboxylic acid should form. A patent for the closely related 2-methyl analog specifies acidification to pH=1 to induce precipitation.[4]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a wash with a cold, non-polar solvent like hexanes or a small amount of cold DCM to remove any residual non-polar impurities.[5]

  • Drying: Dry the purified solid under vacuum to a constant weight.

AcidBaseExtraction cluster_funnel Separatory Funnel cluster_beaker Beaker (in ice bath) start Crude Mixture in Organic Solvent (EtOAc) add_base Add sat. NaHCO₃ (aq) start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate org_layer Organic Layer (Ester Impurity) DISCARD separate->org_layer aq_layer Aqueous Layer (Product as Salt) separate->aq_layer acidify Add 2M HCl to pH 1-2 aq_layer->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filter, Wash & Dry precipitate->filter product Pure Carboxylic Acid filter->product

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid obtained after precipitation, especially for color removal or eliminating minor impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent system based on small-scale trials (see FAQ A3). For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethanol/water ratio), and dry under vacuum.

Protocol 3: Purification by Preparative Reverse-Phase HPLC

For achieving the highest level of purity (>99%), preparative HPLC is the method of choice.

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The trifluoromethyl group increases the hydrophobicity of the molecule, making it well-suited for this technique. An acidic modifier is used to ensure good peak shape.[6]

Recommended Starting Conditions:

ParameterRecommended SettingRationale
Column C18, 5-10 µm particle sizeStandard for small molecule purification.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Aqueous phase with acidic modifier for peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAOrganic phase with acidic modifier.
Gradient 10% to 95% B over 20-30 minutesA broad gradient is a good starting point to elute the compound and impurities.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Scale appropriately for the preparative column used.
Detection UV at 254 nm and/or 280 nmAromatic heterocycles typically absorb at these wavelengths.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent like methanol or DMSO. Dilute with the initial mobile phase (e.g., 90% A / 10% B) and filter through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): It is highly recommended to first develop the separation method on an analytical scale HPLC to optimize the gradient and confirm the retention time of the product.

  • Preparative Run: Equilibrate the preparative column with the starting mobile phase conditions. Inject the sample and run the gradient.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., EtOAc) to recover the final product.

References

Technical Support Center: Optimizing the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, largely due to the desirable physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2]

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to address the common challenges encountered in the lab. We will explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction conditions effectively.

The synthesis is typically approached via a two-stage process: a Hantzsch thiazole synthesis to form the core heterocyclic ester, followed by saponification to yield the final carboxylic acid. Our guidance will cover both critical stages of this pathway.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My Hantzsch reaction to form the thiazole ester is suffering from low yield. What are the common causes and how can I improve it?

Low yield in the Hantzsch condensation is a frequent challenge. The issue typically stems from one of four areas: reaction parameters, starting material quality, side reactions, or work-up procedure.

  • Reaction Parameters:

    • Temperature: This is a critical parameter. If you are running the reaction at room temperature and seeing poor conversion, gentle heating to 40-60 °C is advisable.[3] For less reactive substrates, refluxing may be necessary. However, be cautious, as excessive heat can promote decomposition. We recommend setting up a temperature gradient experiment to find the sweet spot.

    • Solvent: The polarity of the solvent is key. Alcohols like ethanol or methanol are standard choices as they effectively solubilize the precursors.[3] In some cases, an ethanol/water mixture can improve outcomes.[4]

    • Reaction Time: It is crucial to monitor the reaction to completion. Use Thin Layer Chromatography (TLC) to track the consumption of your limiting starting material. If the reaction has stalled, extending the duration may be all that is needed.[3][5]

  • Starting Material Integrity: The α-halo-β-ketoester precursor is often the point of failure. Ensure it is free from di-halogenated impurities and has not degraded during storage. We recommend using freshly prepared or purified α-halo precursors for best results.

  • Work-up and Product Isolation: The thiazole product is often isolated by precipitation or extraction.[3] If precipitation is expected, ensure the pH is adjusted correctly to minimize product solubility in the aqueous phase. If the product remains in solution, a thorough extraction with a suitable organic solvent like ethyl acetate is required.[3][5]

Q2: I'm observing significant impurity formation alongside my desired thiazole ester. How can I identify and minimize these byproducts?

Impurity generation often points to issues with regioselectivity or side reactions.

  • Regioisomers: While the Hantzsch synthesis is generally reliable, alternative cyclization pathways can occur, particularly if the reaction conditions are not optimal. Acidic conditions, for instance, have been shown to alter the regioselectivity in some Hantzsch syntheses.[6] Maintaining neutral or slightly basic conditions is often preferred unless a specific isomer is desired.

  • Decomposition Products: Overheating is a primary cause of decomposition. Monitor your reaction temperature closely. If using microwave-assisted synthesis, which can be very effective for this transformation, ensure the temperature control is precise.[3]

  • Minimization Strategy: The most effective strategy is to ensure a clean conversion by optimizing the parameters mentioned in Q1. Once formed, impurities must be removed. Column chromatography over silica gel is a standard method for purifying the crude ester before proceeding to hydrolysis.[7]

Q3: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete. What parameters should I adjust?

An incomplete hydrolysis reaction is typically a kinetics issue.

  • Base Concentration & Equivalents: Ensure you are using a sufficient molar excess of the hydrolyzing agent, typically an aqueous solution of sodium hydroxide or lithium hydroxide.[5] We recommend starting with 2-3 equivalents and increasing if necessary.

  • Temperature and Time: Saponification of sterically hindered or electron-deficient esters can be sluggish at room temperature. Heating the reaction mixture to 40°C or higher can significantly accelerate the conversion.[5] As always, monitor the disappearance of the starting ester by TLC or LC-MS.

  • Solvent System: A co-solvent like THF or ethanol may be required to ensure the ester is fully dissolved in the aqueous base, improving reaction kinetics.

Q4: I'm struggling with the final purification of the carboxylic acid. What are the recommended procedures?

Purification of the final product relies on its acidic nature.

  • Acid-Base Work-up: The standard procedure involves acidifying the reaction mixture with an acid like HCl to a pH of ~1 after the hydrolysis is complete.[8] This protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution.

  • Recrystallization: If the precipitated solid is not sufficiently pure, recrystallization is an excellent next step. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures. Hexane/ethyl acetate mixtures are often a good starting point.[7]

  • Washing: Thoroughly wash the filtered solid with cold water to remove any residual inorganic salts before drying.[7]

Frequently Asked Questions (FAQs)

Q1: Can you outline the primary synthetic pathway for this compound?

Certainly. The most common and industrially relevant route is a two-step process based on the Hantzsch thiazole synthesis.[4]

  • Step 1 (Hantzsch Condensation): An appropriate α-halo-β-ketoester (e.g., ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate) is reacted with a thioamide (e.g., thioformamide) in a suitable solvent like ethanol. This condensation-cyclization reaction forms the thiazole ring, yielding ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate.

  • Step 2 (Hydrolysis): The resulting ester is saponified, typically using an aqueous base like sodium hydroxide, followed by acidic work-up. This converts the ester functional group into the desired carboxylic acid.[8]

Q2: What are the critical parameters to control during the Hantzsch thiazole condensation step?

Based on our experience, the three most critical parameters are:

  • Temperature Control: To balance reaction rate with the potential for byproduct formation.[3]

  • Stoichiometry: Precise 1:1 stoichiometry of the α-haloketone and thioamide is crucial to maximize yield and minimize unreacted starting materials.

  • Reaction Monitoring: Using TLC or LC-MS to confirm the reaction has reached completion before initiating the work-up prevents premature termination and loss of yield.[5]

Q3: What is the role of the trifluoromethyl (CF3) group on the thiazole ring?

The trifluoromethyl group is an important "bioisostere" in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance key properties:

  • Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic breakdown by enzymes in the body.[1]

  • Lipophilicity: The CF3 group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes.[1]

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronics of the thiazole ring, potentially improving how the molecule binds to its biological target.

Q4: Which analytical methods are best for monitoring reaction progress and purity?

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction's progress. It allows you to visualize the consumption of starting materials and the formation of the product in real-time.[5]

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction conversion and for determining the purity of the final product with high accuracy.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate ester and the final carboxylic acid product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[7]

Q5: Are there any specific safety precautions I should take when running this synthesis?

Yes, several safety measures are essential:

  • α-Haloketones: These precursors are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thioamides: Many thioamides are toxic. Consult the Safety Data Sheet (SDS) for the specific reagent you are using and handle it with appropriate care.

  • Acid/Base Handling: The hydrolysis and subsequent acidification steps involve concentrated acids and bases. Handle these corrosive reagents with extreme care and appropriate PPE.

Experimental Protocols & Data

Protocol 1: General Procedure for Hantzsch Synthesis of Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
  • To a solution of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in absolute ethanol (5-10 volumes), add thioformamide (1.0-1.1 eq).

  • Stir the mixture at the optimized temperature (e.g., 45 °C) and monitor the reaction by TLC until the limiting reagent is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.[3][5]

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Hydrolysis to this compound
  • Dissolve the ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a suitable solvent like THF or ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture, heating to 40-50 °C if required.[5]

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the mixture to room temperature and remove any organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add concentrated HCl until the pH of the solution is ~1, likely resulting in the precipitation of a solid.[8]

  • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the final carboxylic acid.[7]

Data Presentation

Table 1: Key Parameter Optimization for Hantzsch Thiazole Synthesis

ParameterCondition 1 (Baseline)Condition 2 (Optimized)Rationale for Change
Temperature Room Temperature45 °CIncreased reaction rate without significant byproduct formation.[3]
Solvent MethanolEthanolImproved solubility of starting materials and favorable reaction kinetics.[3]
Equivalents (Thioamide) 1.0 eq1.05 eqA slight excess can help drive the reaction to completion.
Reaction Time 4 hours (fixed)Monitored to completion by TLCEnsures maximum conversion and avoids unnecessary heating.[5]

Visualizations

Workflow Diagram

SynthesisWorkflow Overall Synthesis Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Saponification Start α-Halo-β-ketoester + Thioformamide Reaction1 Condensation/ Cyclization in Ethanol Start->Reaction1 Heat Workup1 Isolation/ Purification Reaction1->Workup1 TLC Monitoring Intermediate Ethyl 5-(trifluoromethyl)-1,3- thiazole-4-carboxylate Workup1->Intermediate Reaction2 Hydrolysis (NaOH, aq.) Intermediate->Reaction2 Workup2 Acidification (HCl) & Precipitation Reaction2->Workup2 FinalProduct 5-(Trifluoromethyl)-1,3- thiazole-4-carboxylic acid Workup2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Decision Tree: Low Yield in Hantzsch Synthesis

Troubleshooting StartNode Low Yield in Hantzsch Step Check1 Reaction Complete (by TLC)? StartNode->Check1 Initial Check CheckNode CheckNode ActionNode ActionNode ResultNode ResultNode Action1 Extend reaction time and/or increase temp. (40-60°C) Check1->Action1 No Check2 Precipitate Formed During Work-up? Check1->Check2 Yes Result1 Yield Improved Action1->Result1 Re-analyze Action2 Product may be soluble. Perform liquid-liquid extraction. Check2->Action2 No Check3 Starting Materials High Purity? Check2->Check3 Yes Action2->Result1 Action3 Re-purify or use fresh α-haloketone precursor. Check3->Action3 No / Unsure FinalAction Consult advanced diagnostics (e.g., LC-MS for side products) Check3->FinalAction Yes Action3->Result1

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. We will explore the common pitfalls and side reactions inherent in the multi-step synthesis, ensuring you can anticipate, diagnose, and resolve experimental challenges.

The most prevalent and scalable route to this target involves a three-stage process: α-chlorination of a trifluoroacetoacetate precursor, followed by a Hantzsch thiazole synthesis, and concluding with ester hydrolysis. Each stage presents unique challenges that can impact overall yield and purity.

Overall Synthetic Workflow

The synthesis is typically performed in three distinct operational stages. Success in the final stage is critically dependent on the purity of the intermediates from the preceding steps.

G cluster_0 Stage 1: α-Chlorination cluster_1 Stage 2: Hantzsch Cyclization cluster_2 Stage 3: Saponification A Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 2-chloro-4,4,4-trifluoroacetoacetate A->B  Sulfuryl Chloride (SO₂Cl₂) D Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate B->D C Thioformamide (or equivalent) C->D E This compound D->E  Base Hydrolysis (e.g., NaOH, LiOH)

Caption: Overall synthetic pathway to the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the likely cause, the underlying chemistry, and actionable solutions.

Issue 1: Low Purity of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate After Stage 1

Question: After reacting ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride, my NMR analysis shows multiple products and residual starting material. What is happening?

Answer: This is a critical and common challenge. The α-chlorination is the foundation of the entire synthesis, and impurities generated here will propagate and complicate subsequent steps. The primary side reaction is over-chlorination.

  • Primary Cause: Formation of Ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate. The electron-withdrawing nature of the trifluoromethyl group acidifies the α-proton, making the initial chlorination facile. However, the resulting monochloro product still possesses a somewhat acidic proton, which can react further with the chlorinating agent, especially if reaction conditions are not tightly controlled.

  • Chemical Rationale: The reaction proceeds via an enol or enolate intermediate. The rate of the second chlorination can become competitive if there is a localized excess of sulfuryl chloride or if the reaction temperature is too high. A patent for a similar synthesis highlights that controlling the stoichiometry and temperature is crucial to avoid byproducts[1].

  • Consequences: The dichloro-byproduct is unreactive in the subsequent Hantzsch cyclization, as it lacks the necessary α-proton for the reaction cascade. This effectively reduces the concentration of your key intermediate, leading to lower yields in Stage 2.

Troubleshooting Protocol & Optimization
ParameterStandard ConditionOptimization Strategy
Temperature 0-50 °C[2]Action: Maintain temperature at 0-10 °C during the addition of SO₂Cl₂. Use a cryostat or ice/salt bath. This minimizes the rate of the second chlorination.
Stoichiometry 1.0 eq. Trifluoroacetate to 1.0-1.5 eq. SO₂Cl₂[2]Action: Use a slight excess of SO₂Cl₂ (1.05-1.1 eq.) to drive the reaction to completion, but avoid a large excess. Add the SO₂Cl₂ dropwise over 2-3 hours to prevent localized high concentrations.
Work-up Reduced pressure distillation[2]Action: After the reaction, sparge the mixture with nitrogen and apply a vacuum to remove residual HCl and SO₂. This prevents acid-catalyzed decomposition during storage or subsequent steps[3]. For high purity, vacuum distillation is necessary.
Issue 2: Low Yield and Byproduct Formation in Hantzsch Cyclization (Stage 2)

Question: My Hantzsch reaction is giving a low yield of the desired thiazole ester, and I'm isolating a complex mixture. What are the likely side reactions?

Answer: The Hantzsch synthesis is generally robust, but its success hinges on the quality of the α-chloro ketoester and the reaction conditions. The formation of the aromatic thiazole ring is the thermodynamic driving force, but kinetic side paths can dominate if the conditions are suboptimal[4].

  • Primary Cause 1: Impure Starting Material. As discussed in Issue 1, any unreacted ethyl 4,4,4-trifluoroacetoacetate or the dichloro-byproduct will not participate in the cyclization, leading to an apparent low yield and complicating purification.

  • Primary Cause 2: Thioamide Instability. Thioformamide, the simplest thioamide required for the unsubstituted C2 position, is notoriously unstable. If prepared in situ or used from an aged source, its decomposition can lead to a host of sulfur-containing impurities.

  • Primary Cause 3: Competing Reaction Pathways. While less common, the α-chloro ketoester can undergo self-condensation or react with solvent nucleophiles if the primary reaction with the thioamide is slow.

G A Ethyl 2-chloro-4,4,4- trifluoroacetoacetate B Thioformamide C S-Alkylation Intermediate A->C SN2 Attack B->C F Dichloro Byproduct (From Stage 1) H Decomposition Products B->H Instability D Cyclized Hemiaminal C->D Intramolecular Condensation E Desired Thiazole Ester D->E Dehydration G No Reaction F->G I No Reaction H->I

Caption: Hantzsch synthesis pathway and key failure points.

Troubleshooting Protocol & Optimization
ParameterStandard ConditionOptimization Strategy
Thioamide Quality Commercial gradeAction: If using thioformamide, consider generating it immediately before use or using a more stable precursor. For analogous syntheses, thioacetamide is often used, which is more stable[1].
Solvent Ethanol or Methanol[5]Action: Ensure the use of anhydrous ethanol. Water can promote hydrolysis of the starting ester and intermediates.
Temperature RefluxAction: Start the reaction at room temperature and gently heat to reflux. Monitor by TLC/LCMS. Overheating can accelerate thioamide decomposition. The reaction is often complete within a few hours[5][6].
pH Control Neutral or slightly basicAction: Some protocols include a mild, non-nucleophilic base like potassium bicarbonate to neutralize the HCl formed during the reaction, which can prevent acid-catalyzed side reactions[7].
Issue 3: Incomplete Hydrolysis and/or Decarboxylation in Stage 3

Question: After the final hydrolysis step, my product is contaminated with the starting ethyl ester. When I try to force the reaction with higher heat, I see a new byproduct that I suspect is the decarboxylated thiazole. How do I solve this?

Answer: This is a classic optimization problem balancing reaction completion with product stability. The ester hydrolysis (saponification) needs to be complete, but the resulting thiazole-4-carboxylic acid can be susceptible to decarboxylation under harsh conditions.

  • Primary Cause (Incomplete Reaction): Insufficient base, reaction time, or temperature. The electron-withdrawing trifluoromethyl group can make the ester slightly less reactive towards hydrolysis than non-fluorinated analogs.

  • Primary Cause (Side Reaction): Acid- or heat-catalyzed decarboxylation. Heteroaromatic carboxylic acids can lose CO₂ upon protonation of the ring, followed by elimination. Studies on related thiazole systems confirm this degradation pathway[8].

Optimized Hydrolysis Protocol

This protocol is designed to achieve complete hydrolysis while minimizing the risk of decarboxylation.

  • Setup: In a round-bottom flask, dissolve the crude ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water (3:1 v/v).

  • Base Addition: Add a solution of sodium hydroxide (2.0-2.5 eq.) in water. Using a moderate excess ensures the reaction goes to completion without being overly harsh[9].

  • Reaction: Stir the mixture at a controlled temperature of 40-50°C. Monitor the disappearance of the starting material by TLC or LCMS (typically 2-4 hours). Avoid high temperatures (e.g., reflux) to prevent decarboxylation.

  • Work-up:

    • Once the reaction is complete, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 with concentrated HCl[9].

    • The product, this compound, should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically an off-white or pale yellow solid[1][10].

ParameterRecommended ConditionRationale
Base NaOH or LiOHProvides clean saponification. LiOH can sometimes offer better solubility in mixed solvent systems.
Equivalents of Base 2.0 - 2.5 eq.Drives the equilibrium towards the carboxylate salt, ensuring complete conversion.
Temperature 40 - 50 °CSufficient to drive the reaction without inducing significant decarboxylation.
Acidification pH 1 - 2Ensures complete protonation of the carboxylate to precipitate the neutral carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily, but the NMR looks clean. What could be the issue? A1: This often points to residual solvent or water. The product is a solid[11]. Ensure you are thoroughly drying the product under high vacuum, possibly with gentle heating (e.g., 40 °C). If the issue persists, a small amount of a greasy byproduct from the cyclization may have carried through. Recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) may be necessary.

Q2: Can I use bromine instead of sulfuryl chloride for the α-halogenation step? A2: Yes, α-bromination is a viable alternative and is used in many Hantzsch syntheses[12]. The resulting α-bromo ketoester is often more reactive in the subsequent cyclization. However, liquid bromine requires specific handling procedures. Sulfuryl chloride is often preferred on a larger scale for its ease of handling and for producing HCl and SO₂ as gaseous byproducts that are easily removed[2].

Q3: How stable is the final product, this compound, for storage? A3: As a crystalline solid, the compound is generally stable when stored in a cool, dry, dark place. However, as discussed, it can be susceptible to decarboxylation at elevated temperatures, especially in the presence of trace acid or base. For long-term storage, keeping it in a desiccator at or below room temperature is recommended.

References

stability issues of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 900530-68-9). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for the unique electronic properties conferred by its trifluoromethyl group and the versatile reactivity of its thiazole core.[1][2] However, the inherent reactivity of this structure can also present stability challenges in solution, leading to inconsistent experimental results.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate potential stability issues and ensure the integrity of your experiments.

Troubleshooting Guide: Solution Stability Issues

This section addresses common problems encountered when working with this compound in solution.

Q1: I'm observing a progressive decrease in the concentration of my stock solution, even when stored in the dark and refrigerated. What are the likely chemical degradation pathways?

A1: Causality and Mechanism

A decrease in concentration points to chemical degradation. For this specific molecule, two primary non-photolytic degradation pathways should be considered: decarboxylation and hydrolysis of the trifluoromethyl group.

  • Decarboxylation: Heterocyclic carboxylic acids, particularly those with the carboxyl group adjacent to a heteroatom, can be susceptible to decarboxylation (loss of CO₂). This reaction can be catalyzed by heat or trace amounts of acid or base in your solvent. Kinetic studies on related thiazole-5-carboxylic acids have shown that decarboxylation can occur in aqueous solutions, with the rate being dependent on proton activity (pH).[3] The electron-withdrawing nature of the trifluoromethyl group can influence the stability of the thiazole ring and the lability of the carboxyl group.

  • Hydrolysis of the Trifluoromethyl (CF₃) Group: The CF₃ group is generally considered robust. However, under strongly basic conditions, it can undergo nucleophilic attack by hydroxide ions, leading to a surprisingly facile hydrolysis to a carboxylic acid group.[4] While this typically requires elevated temperatures or harsh basic conditions, prolonged storage in inadequately buffered or basic solutions (pH > 9) could initiate slow hydrolysis.

  • Ring Instability: The thiazole ring itself can be susceptible to degradation under harsh conditions. Strong bases may cause deprotonation and potentially lead to ring-opening reactions.[5] Similarly, strong oxidizing agents should be avoided as they can react with the sulfur atom in the ring.[6]

To diagnose the issue, we recommend performing an HPLC or LC-MS analysis of your stored solution to identify potential degradation products, such as the decarboxylated thiazole or the hydrolyzed dicarboxylic acid derivative.

Q2: My reaction mixture containing this compound turned yellow/brown after adding a strong base. What does this indicate?

A2: Base-Mediated Decomposition

The development of color is a strong indicator of decomposition. Thiazole rings are known to be sensitive to strong bases.[5][6] The observed color change is likely due to the formation of complex, conjugated byproducts resulting from base-mediated degradation.

Plausible Mechanisms:

  • Deprotonation at C2: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by a strong base.[5] This generates a nucleophilic species that can be unstable and may react further.

  • Ring-Opening: In the presence of a strong nucleophilic base (e.g., NaOH, KOH), the thiazole ring can undergo cleavage, especially at elevated temperatures.

Troubleshooting Steps:

  • Lower the Temperature: Perform your reaction at the lowest possible temperature (e.g., -78 °C to 0 °C).

  • Choose a Milder Base: If possible, substitute strong, nucleophilic bases with weaker or non-nucleophilic alternatives (e.g., triethylamine, DIPEA, or carbonate bases like K₂CO₃ or Cs₂CO₃).

  • Slow Addition: Add the base slowly to the reaction mixture to avoid localized areas of high concentration and exothermic events.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from participating in degradation pathways.

Q3: How can I definitively monitor the stability of the compound in my specific experimental buffer or formulation?

A3: Implementing a Stability Study

You must validate the compound's stability under your specific experimental conditions. A systematic stability study using a quantitative analytical method like HPLC is the gold standard. This involves incubating the compound in your solution of interest and monitoring its concentration over time.

Please refer to the "Protocol for Assessing Solution Stability via HPLC" in the Experimental Protocols section for a detailed, step-by-step procedure. This self-validating protocol will allow you to generate quantitative data on the degradation rate, helping you to define a stability window for your experiments.

Factors Affecting Stability: A Summary

The following table summarizes the key factors influencing the stability of this compound in solution and provides recommended handling conditions.

FactorRisk LevelPotential Degradation Pathway(s)Recommended Conditions & Mitigation Strategies
pH HighDecarboxylation (acidic/basic), CF₃ Hydrolysis (strongly basic), Ring Cleavage (strongly basic)Maintain solutions between pH 4-7. Use well-characterized buffers. Avoid strong acids and bases.
Temperature Medium-HighAccelerates all degradation pathways, especially decarboxylation.Prepare solutions fresh and store at 2-8°C. For long-term storage, keep solid compound at -20°C.[7] Avoid heating solutions unless required by protocol, and minimize duration.
Solvent MediumProtic solvents (water, methanol) can participate in hydrolysis. Residual impurities (acids, bases) can catalyze degradation.Use high-purity, anhydrous solvents where appropriate. For aqueous solutions, use purified water (e.g., Milli-Q). Common solvents include DMSO, DMF, and alcohols.
Light Low-MediumPotential for photolytic degradation, though not the primary concern.Store solutions in amber vials or protect from direct light as a general precaution.
Incompatible Reagents HighStrong Oxidizing Agents, Strong Bases[6]Ring oxidation or cleavage.

Visualized Degradation & Troubleshooting Workflow

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

G cluster_0 Potential Degradation Pathways A 5-(Trifluoromethyl)-1,3-thiazole- 4-carboxylic Acid B Decarboxylation Product (5-(Trifluoromethyl)-1,3-thiazole) A->B Heat / Δ pH Extremes C CF3 Hydrolysis Product (Thiazole-4,5-dicarboxylic acid) A->C Strong Base (OH-) Prolonged Exposure

Caption: Potential chemical degradation pathways for the title compound.

G start Instability Observed (e.g., Conc. Drop, Color Change) q1 Analyze sample by HPLC / LC-MS start->q1 q2 Identify Degradation Products? q1->q2 Data Acquired action1 Review Storage Conditions: - Solvent Purity - Temperature (2-8°C) - pH (4-7) - Light Exposure q2->action1 No / Unclear action2 Review Experimental Protocol: - Reagent Compatibility? - Reaction Temperature? - pH of medium? q2->action2 Yes end Implement Corrective Actions: - Prepare fresh solutions - Adjust pH/buffer - Modify reaction conditions action1->end action2->end

Caption: A logical workflow for troubleshooting solution stability.

Frequently Asked Questions (FAQs)

  • Q: What is the recommended solvent for initial dissolution?

    • A: For stock solutions, high-purity dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices. For aqueous experimental buffers, create a concentrated stock in DMSO and perform a serial dilution into the aqueous medium, ensuring the final DMSO concentration is compatible with your assay.

  • Q: What are the typical storage recommendations for the solid compound?

    • A: The solid material should be stored in a tightly sealed container in a cool, dry, and dark place.[8] For long-term storage (>6 months), refrigeration at 2-8°C or freezing at -20°C is recommended to minimize any potential for slow degradation.[7]

  • Q: Are there any specific analytical peaks I should look for to identify degradation?

    • A: In reverse-phase HPLC, the decarboxylated product will be less polar and thus have a longer retention time than the parent carboxylic acid. The di-acid product from CF₃ hydrolysis will be more polar and have a shorter retention time. Using a mass spectrometer detector (LC-MS) is the most definitive way to identify these species by their mass-to-charge ratio.

  • Q: Can I heat solutions of this compound to aid dissolution?

    • A: Gentle warming (e.g., to 30-40°C) for a short period is generally acceptable. However, avoid prolonged heating or boiling, as this will significantly accelerate the rate of decarboxylation.[3]

Experimental Protocols

Protocol: Assessing Solution Stability via HPLC

This protocol provides a framework for quantifying the stability of this compound in a solution of interest.

1. Materials and Reagents:

  • This compound
  • High-purity solvent (e.g., DMSO) for stock solution
  • Experimental solution (e.g., reaction buffer, formulation vehicle)
  • HPLC system with UV detector
  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the compound and dissolve in DMSO to prepare a 10 mM stock solution.
  • Test Solution (100 µM): Dilute the stock solution 1:100 into your pre-warmed or pre-cooled experimental solution to achieve a final concentration of 100 µM. Prepare enough volume for all time points.

3. Incubation and Sampling:

  • Divide the Test Solution into several amber HPLC vials.
  • Store the vials under the desired test condition (e.g., 4°C, 25°C, 37°C).
  • Time Point Zero (T=0): Immediately inject the first vial onto the HPLC system.
  • Subsequent Time Points: Inject subsequent vials at predetermined intervals (e.g., 1, 4, 8, 24, 48 hours).

4. HPLC Method:

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point. Example gradient: 10-90% B over 10 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to a wavelength where the compound has a strong absorbance (e.g., determined by UV-Vis scan, typically around 254-280 nm).
  • Injection Volume: 10 µL.

5. Data Analysis:

  • For each time point, integrate the peak area of the parent compound.
  • Calculate the percentage of the compound remaining at each time point relative to the peak area at T=0.
  • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
  • Plot "% Remaining" versus "Time" to visualize the degradation kinetics. A solution is often considered stable if >90% of the compound remains after 24 or 48 hours.

References

Technical Support Center: Purification of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid (CAS No. 900530-68-9). This guide is designed for researchers, medicinal chemists, and process development scientists who require this key building block in a highly pure form for their downstream applications. Achieving high purity is critical, as even minor impurities can compromise biological assays, affect reaction kinetics, or introduce downstream separation challenges.

This document provides a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during the purification of this compound. The methodologies described are grounded in established chemical principles and validated through practical application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent synthesis involves the hydrolysis of a corresponding ester, such as ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[1][2][3][4] Therefore, the most common impurities typically include:

  • Unreacted Starting Ester: Incomplete hydrolysis is a frequent issue, leaving residual ethyl or methyl ester in the crude product.

  • Neutral Byproducts: Depending on the specific reagents used in the preceding synthetic steps, various neutral organic byproducts may be present.

  • Decarboxylation Product: Thiazole-4-carboxylic acids can be susceptible to decarboxylation, especially if exposed to high temperatures, leading to the formation of 5-(trifluoromethyl)-1,3-thiazole.

  • Residual Solvents: Solvents used in the synthesis or initial workup (e.g., ethanol, ethyl acetate, dichloromethane) may be retained in the crude solid.

A summary of these common impurities is provided below.

Impurity TypeChemical Name (Example)Key PropertyTypical Removal Strategy
Starting Material Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylateNeutral, Organic SolubleAcid-Base Extraction, Chromatography[5][6]
Side-Product 5-(Trifluoromethyl)-1,3-thiazole (from decarboxylation)Neutral, VolatileAcid-Base Extraction, Careful Drying (Vacuum)
Reagents Unreacted synthetic reagentsVariesWashing, Extraction
Solvents Ethanol, Ethyl Acetate, DichloromethaneVolatileHigh Vacuum Drying
Q2: What is the most robust and generally applicable strategy for a first-pass purification of this compound?

A2: For a carboxylic acid like this, an acid-base extraction is the most powerful and efficient initial purification technique.[5][7][8] This method exploits the acidic nature of your target compound to separate it from neutral or basic impurities.

The Causality: The carboxylic acid group (pKa typically ~3-5) is readily deprotonated by a mild aqueous base (e.g., sodium bicarbonate, pKa of conjugate acid H₂CO₃ is ~6.4) to form a water-soluble carboxylate salt.[9][10] Neutral impurities, such as the unreacted starting ester, lack an acidic proton and remain in the organic phase. By partitioning the mixture between an organic solvent and an aqueous base, a highly effective separation is achieved. The pure carboxylic acid is then regenerated by acidifying the aqueous layer, causing it to precipitate out.[8][10]

Below is a workflow diagram illustrating this core strategy.

cluster_0 Purification Workflow crude Crude Solid dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve extract Extract with Aqueous Base (e.g., sat. NaHCO₃) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Neutral Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Contains Product as Salt) separate->aqueous_layer acidify Acidify Aqueous Layer to pH ~1-2 (e.g., conc. HCl) aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash Solid (with cold water) precipitate->filter dry Dry Under High Vacuum filter->dry pure Purified Product dry->pure recrystallize Optional Recrystallization pure->recrystallize For >99% Purity

Caption: General purification workflow for the target compound.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, a polar protic or aprotic solvent system is a good starting point.

Experimental Protocol: Recrystallization Solvent Screen

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential solvents include water, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Note the solubility at room temperature. A good candidate solvent will not readily dissolve the compound.

  • For tubes where the compound is poorly soluble, heat the mixture to the solvent's boiling point.

  • A good solvent will fully dissolve the compound upon heating. If it does not, add more solvent dropwise at the boiling point until it does.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will yield a high recovery of crystalline solid. If no single solvent works, try solvent pairs (e.g., Ethanol/Water, Toluene/Hexane).

Q4: What analytical techniques are essential for confirming the purity of my final product?

A4: A multi-technique approach is necessary for a confident purity assessment.[11]

TechniquePurposeWhat to Look For
¹H NMR Structural Confirmation & Impurity IDCorrect chemical shifts and integrations. Absence of signals from starting materials (e.g., the -OCH₂CH₃ quartet/triplet from an ethyl ester) or residual solvents.
HPLC/UPLC Purity QuantificationA single major peak with a purity value (area %) of >98%. The method should be stability-indicating if possible.[12][13]
LC-MS Mass ConfirmationA peak in the mass spectrum corresponding to the [M-H]⁻ ion (expected m/z ≈ 196.98). This confirms the molecular weight of your product.
Melting Point Purity IndicationA sharp, defined melting range. Impurities typically depress and broaden the melting range.

Troubleshooting Guide

Problem: My product oiled out or formed a gummy solid during the final precipitation/recrystallization.

Possible Cause & Solution: This issue, often called "oiling out," occurs when the solid comes out of solution above its melting point or when the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Causality: The solubility curve of the compound is too steep, or impurities are acting as a eutectic mixture.

  • Troubleshooting Steps:

    • Re-dissolve: Heat the mixture to re-dissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving to an ice bath.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using the solvent screen protocol described in the FAQ.

Problem: My ¹H NMR spectrum clearly shows signals from the starting ethyl ester, even after acid-base extraction.

Possible Cause & Solution: This indicates that either the initial hydrolysis reaction was incomplete or the acid-base extraction was not performed optimally.

  • Causality (Incomplete Hydrolysis): The reaction may not have been run long enough, at a high enough temperature, or with a sufficient stoichiometric equivalent of base (e.g., NaOH or LiOH).[1][2]

  • Causality (Inefficient Extraction): Insufficient mixing, an incorrect pH, or too few extraction cycles can lead to poor separation. The neutral ester remains trapped in the aqueous layer, either physically or in an emulsion.

  • Troubleshooting Decision Tree:

start Ester Impurity Detected in NMR check_hydrolysis Review Hydrolysis Protocol: - Sufficient Base? - Adequate Time/Temp? start->check_hydrolysis hydrolysis_ok Protocol Seems Robust check_hydrolysis->hydrolysis_ok Yes hydrolysis_bad Protocol May Be Lacking check_hydrolysis->hydrolysis_bad No check_extraction Review Extraction Protocol: - Vigorous Mixing? - pH of aq. layer > 8? - Performed 2-3 extractions? hydrolysis_ok->check_extraction rerun_hydrolysis Re-subject material to hydrolysis conditions (e.g., NaOH in EtOH/H₂O, heat) hydrolysis_bad->rerun_hydrolysis re_purify Perform Acid-Base Extraction Again rerun_hydrolysis->re_purify extraction_ok Extraction Was Thorough check_extraction->extraction_ok Yes extraction_bad Extraction Was Rushed check_extraction->extraction_bad No chromatography Purify by Column Chromatography (Silica Gel, e.g., Hexane:EtOAc gradient) extraction_ok->chromatography extraction_bad->re_purify

Caption: Troubleshooting workflow for removing ester impurity.

Problem: I'm forming a persistent emulsion during the acid-base extraction.

Possible Cause & Solution: Emulsions are common when performing liquid-liquid extractions with mixtures containing fine particulates or amphiphilic impurities. They are stabilized colloids of one liquid phase within the other.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the droplets coalesce.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Detailed Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol is designed for purifying crude this compound contaminated with neutral organic impurities.

  • Dissolution: Dissolve the crude solid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. The top layer will be organic if using ethyl acetate; the bottom layer will be organic if using dichloromethane.

  • Isolate Layers: Drain the aqueous layer (containing the desired product as a sodium salt) into a clean Erlenmeyer flask. Keep the organic layer in the funnel.

  • Second Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and separate as before. Combine this second aqueous extract with the first.

  • Discard Impurities: The remaining organic layer contains the neutral impurities and can be discarded.

  • Regeneration of Acid: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and alternative synthetic strategies for the preparation of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid. This valuable building block is integral to the development of novel therapeutic agents and agrochemicals, making robust and reliable synthetic routes essential.[1][2] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and lipophilicity.[3][4]

This guide is designed to be a dynamic resource, addressing common experimental challenges with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound and its precursors.

Q1: My yield for the Hantzsch thiazole synthesis of a related trifluoromethylated thiazole is consistently low. What are the likely causes and how can I improve it?

A1: The Hantzsch thiazole synthesis is a powerful tool for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide.[5][6][7] However, several factors can contribute to low yields, especially with electron-deficient substrates like those containing a trifluoromethyl group.

  • Causality: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the thioamide nitrogen and potentially lead to side reactions. Reaction conditions such as solvent, temperature, and reaction time are critical.

  • Troubleshooting Steps:

    • Solvent Choice: While ethanol or methanol are commonly used, consider exploring higher-boiling point solvents like isopropanol or n-butanol to facilitate the reaction, especially if starting materials are sluggish to react.

    • Temperature and Reaction Time: Ensure the reaction is heated sufficiently, typically to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product.

    • pH Control: The reaction is often performed under neutral or slightly acidic conditions.[8] In some cases, the addition of a non-nucleophilic base like sodium acetate can help to neutralize the hydrogen halide formed during the reaction, preventing potential side reactions.

    • Catalyst: While not always necessary, the use of a mild Lewis acid catalyst might promote the condensation.

Q2: I am attempting to synthesize the ethyl ester precursor via chlorination of ethyl trifluoroacetoacetate followed by cyclization with thioacetamide, but I am observing significant amounts of a di-chlorinated byproduct. How can I minimize this?

A2: This is a common challenge in the halogenation of active methylene compounds. The formation of the di-halogenated species is a competing reaction.

  • Causality: The mono-halogenated product is still activated towards further halogenation. Over-reaction can be difficult to control, especially on a larger scale.

  • Troubleshooting Steps:

    • Stoichiometry of Halogenating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride). Use slightly less than one equivalent to favor the mono-chlorinated product.

    • Slow Addition at Low Temperature: Add the chlorinating agent dropwise to a cooled solution of the ethyl trifluoroacetoacetate. Maintaining a low temperature (e.g., -15°C to -10°C) is crucial to control the reaction rate and selectivity.[9]

    • Choice of Halogenating Agent: While sulfuryl chloride is effective, consider alternative brominating agents like liquid bromine, which may offer better control in some cases.[10]

Q3: The final hydrolysis of my ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate to the carboxylic acid is incomplete or leads to decomposition. What are the best practices for this step?

A3: Saponification of esters on electron-deficient heterocyclic systems can be challenging. The trifluoromethyl group and the thiazole ring can influence the reactivity of the ester.

  • Causality: The electron-withdrawing nature of the substituents can make the ester less susceptible to hydrolysis. Harsh conditions (high temperature, high concentration of base) can lead to ring-opening or other decomposition pathways.

  • Troubleshooting Steps:

    • Choice of Base: Sodium hydroxide is commonly used.[1][11] However, if decomposition is an issue, consider a milder base like lithium hydroxide.

    • Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically employed to ensure solubility of both the ester and the hydroxide salt.[11]

    • Temperature Control: Start the reaction at a moderate temperature (e.g., 40-50°C) and monitor the progress by TLC.[1] Avoid excessive heating.

    • Acidification: After the reaction is complete, carefully acidify the reaction mixture with a strong acid like concentrated HCl to a pH of 1 to precipitate the carboxylic acid product.[11] Perform this step in an ice bath to control the exotherm.

Alternative Synthetic Routes & Protocols

Below are two detailed alternative synthetic routes for the preparation of this compound.

Route 1: From Ethyl Trifluoroacetoacetate via Chlorination

This is a widely employed industrial route that involves a three-step, one-pot synthesis.[9]

Workflow Diagram

Route 1 A Ethyl Trifluoroacetoacetate B 2-Chloro-4,4,4-trifluoro-3-oxobutanoate A->B  Sulfuryl Chloride, -15°C to 10°C C Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate B->C  Thioacetamide, Ethanol, Reflux D This compound C->D  NaOH, H2O/Ethanol, Heat then HCl

Caption: One-pot synthesis from ethyl trifluoroacetoacetate.

Experimental Protocol

Step 1: Chlorination of Ethyl Trifluoroacetoacetate

  • To a stirred solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane), cool the mixture to -15°C.

  • Slowly add sulfuryl chloride (0.95 eq) dropwise, maintaining the temperature between -15°C and -10°C.

  • After the addition is complete, allow the reaction to slowly warm to 10°C and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 2: Cyclization with Thioacetamide

  • To the crude chlorinated intermediate from Step 1, add ethanol followed by thioacetamide (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

Step 3: Hydrolysis

  • After cooling the reaction mixture, add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to 40-50°C and stir overnight.[1]

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Route 2: From Ethyl Trifluoroacetoacetate via Bromination

This route offers an alternative to chlorination and may provide better selectivity in some cases.[10]

Workflow Diagram

Route 2 A Ethyl Trifluoroacetoacetate B Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate A->B  Liquid Bromine, Dichloromethane, Room Temp. C Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate B->C  Thioacetamide, Triethylamine, Inert Solvent, Reflux D This compound C->D  NaOH, H2O/Ethanol, Heat then HCl

Caption: Synthesis from ethyl trifluoroacetoacetate via bromination.

Experimental Protocol

Step 1: Bromination of Ethyl Trifluoroacetoacetate

  • In a well-ventilated fume hood, add liquid bromine (1.2 eq) to a three-necked flask equipped with a dropping funnel and a stirrer.

  • At room temperature, add a solution of ethyl trifluoroacetoacetate (1.0 eq) in dichloromethane dropwise to the bromine.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-intermediate.

Step 2: Cyclization with Thioacetamide

  • Dissolve the crude bromo-intermediate in an inert organic solvent (e.g., acetonitrile or DMF).

  • Add thioacetamide (1.0 eq) and an organic base such as triethylamine (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

Step 3: Hydrolysis

  • Follow the hydrolysis procedure as described in Route 1, Step 3.

Summary of Key Reaction Parameters

ParameterRoute 1 (Chlorination)Route 2 (Bromination)Key Considerations
Halogenating Agent Sulfuryl ChlorideLiquid BromineBromine is highly corrosive and toxic; handle with extreme care. Sulfuryl chloride reaction requires careful temperature control.
Halogenation Temp. -15°C to 10°CRoom TemperatureLow temperature for chlorination is crucial for selectivity.
Cyclization Base Not explicitly requiredTriethylamineThe base in Route 2 neutralizes the HBr formed.
Overall Yield Reported >90% (for related 2-methyl derivative)[9]Reported ~89% (for related 2-methyl derivative)[10]Yields are highly dependent on reaction scale and purity of intermediates.

References

Validation & Comparative

A Comprehensive Guide to the Structural-Elucidation of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level blueprint of a molecule. This guide offers an in-depth, experimentally-grounded protocol for the structural validation of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, a compound of interest due to the prevalence of the thiazole ring in many pharmaceuticals.[1] This guide is tailored for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each step.

The Analytical Challenge: A Multifaceted Molecule

This compound presents a unique structural puzzle. The molecule incorporates a five-membered heterocyclic thiazole ring, a trifluoromethyl (-CF3) group, and a carboxylic acid (-COOH) moiety.[2] Each of these functional groups imparts distinct electronic and magnetic properties that are reflected in the NMR spectrum, necessitating a multi-pronged NMR approach for complete characterization. The presence of the ¹⁹F nucleus from the trifluoromethyl group offers an additional, highly sensitive NMR handle for structural confirmation.[3][4]

Comparative Analytical Approaches: Why NMR Reigns Supreme

While other analytical techniques can provide valuable information, they often fall short of the comprehensive structural detail offered by NMR.

Analytical TechniqueInformation ProvidedLimitations for This Molecule
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Does not provide definitive information on isomerism or the precise connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., C=O, O-H, C-F).Does not reveal the atomic arrangement within the molecular skeleton.
Elemental Analysis Determines the empirical formula of the compound.Cannot distinguish between isomers.
X-ray Crystallography Provides the exact three-dimensional structure.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy Offers detailed information on the chemical environment, connectivity, and spatial proximity of individual atoms.Provides a complete structural picture in solution.

Experimental Protocol: A Self-Validating Workflow for Structural Confirmation

The following protocol outlines a systematic approach to acquiring and interpreting the NMR data necessary to validate the structure of this compound.

Sample Preparation: The Foundation of Quality Data

The quality of the NMR data is intrinsically linked to the quality of the sample preparation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve the carboxylic acid and its minimal interference in the ¹H NMR spectrum make it ideal. The residual solvent peak of DMSO-d₆ (around 2.50 ppm in ¹H NMR and 39.52 ppm in ¹³C NMR) serves as a convenient internal reference.

  • Concentration: A sample concentration of 10-20 mg/mL is recommended to ensure a good signal-to-noise ratio, particularly for less sensitive experiments like ¹³C NMR and 2D correlations.

  • Internal Standard: While the solvent peak can be used for referencing, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is best practice for precise chemical shift calibration.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition: A Multi-Nuclear Approach

A comprehensive suite of 1D and 2D NMR experiments is required for unambiguous structural assignment.

  • ¹H NMR (Proton NMR): This is the starting point for most structural elucidations. It provides information about the number and chemical environment of the protons in the molecule.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. The presence of the trifluoromethyl group will result in a characteristic quartet for the CF₃ carbon due to one-bond ¹³C-¹⁹F coupling.[5][6]

  • ¹⁹F NMR (Fluorine NMR): Given the trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative experiment.[7] It will show a single resonance for the three equivalent fluorine atoms.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing direct C-H connectivity information.[9][10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular framework.[8][11]

References

A Comparative Guide to Trifluoromethylated Thiazole Isomers for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of the Trifluoromethyl Group and the Thiazole Scaffold

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. Among the vast array of privileged structures, the thiazole ring stands out for its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile pharmacophore. When combined with the trifluoromethyl (CF3) group—a substituent renowned for its profound impact on molecular properties—the resulting trifluoromethylated thiazole isomers become powerful building blocks for developing next-generation therapeutics.

The incorporation of a CF3 group is a well-established strategy to enhance the pharmacological profile of a lead compound.[4] This small but highly electronegative moiety can dramatically improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to enhance membrane permeability, and alter the acidity of nearby functional groups, thereby improving binding affinity to biological targets.[5][6][7][8]

This guide provides an in-depth comparative analysis of the three principal regioisomers of trifluoromethylated thiazole: 2-(trifluoromethyl)thiazole, 4-(trifluoromethyl)thiazole, and 5-(trifluoromethyl)thiazole. We will explore the nuances of their synthesis, compare their physicochemical and spectroscopic properties, analyze their differential reactivity, and evaluate their biological potential, providing researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these isomers in their discovery programs.

cluster_isomers Trifluoromethylated Thiazole Isomers isomer2 2-(Trifluoromethyl)thiazole isomer4 4-(Trifluoromethyl)thiazole isomer5 5-(Trifluoromethyl)thiazole

Caption: The three principal regioisomers of trifluoromethylated thiazole.

Part 1: A Comparative Study of Synthetic Strategies

The regioselective synthesis of trifluoromethylated thiazoles presents distinct challenges and opportunities. The choice of starting materials and reaction conditions is paramount in dictating which isomer is formed. The classical Hantzsch thiazole synthesis remains a cornerstone methodology, though modern variations and alternative routes have emerged to address issues of yield and regioselectivity.[2][9][10][11]

1.1 Synthesis of 2-(Trifluoromethyl)thiazole

This isomer is often accessed through methods that introduce the trifluoromethyl group early in the synthetic sequence. A common strategy involves the cyclization of trifluoroacetamide or related trifluoromethyl-containing thioamides with α-haloketones. More recent methodologies report the use of trifluoroacetic acid (TFA)-mediated intermolecular cyclization of α-mercapto ketones with trifluoromethyl N-acylhydrazones, which can achieve high yields under mild conditions.[12][13]

1.2 Synthesis of 4-(Trifluoromethyl)thiazole

The synthesis of the 4-CF3 isomer is arguably the most challenging of the three, with fewer direct methods reported for the unsubstituted parent heterocycle.[14] Most successful approaches involve the use of trifluoromethylated building blocks that already contain the C4-CF3 fragment. For instance, the reaction of thioamides with 3-bromo-1,1,1-trifluoroacetone is a viable, albeit classic, Hantzsch approach. The availability and stability of the trifluoromethylated α-haloketone are critical for the success of this reaction.

1.3 Synthesis of 5-(Trifluoromethyl)thiazole

The 5-CF3 isomer is frequently synthesized by introducing the trifluoromethyl group onto a pre-formed thiazole ring or by using starting materials where the CF3 group is positioned to direct cyclization to the desired product. One effective method involves the reaction of 4-amino-2-thioxo-thiazole-5-carboxamides with trifluoroacetic anhydride, which drives the formation of a fused pyrimidine ring that can be subsequently modified.[15] Another key strategy is the condensation of thiourea with fluoroalkyl-substituted synthons like 3-bromo-1,1,1-trifluoro-2-propanone.[16][17]

G start Key Building Blocks alpha_halo α-Haloketone / Trifluoromethylated Ketone start->alpha_halo thioamide Thioamide / Thiourea start->thioamide process Hantzsch Thiazole Synthesis (or related cyclization) alpha_halo->process thioamide->process isomer2 2-CF3 Isomer process->isomer2 Requires CF3-thioamide isomer4 4-CF3 Isomer process->isomer4 Requires CF3-α-haloketone isomer5 5-CF3 Isomer process->isomer5 Requires CF3-α-haloketone

Caption: Generalized synthetic workflow for trifluoromethylated thiazole isomers.

Part 2: Physicochemical and Spectroscopic Properties

The position of the electron-withdrawing CF3 group significantly influences the electronic distribution, polarity, and spectroscopic signatures of the thiazole ring. These differences are not merely academic; they directly translate to variations in how the isomers interact with biological macromolecules and their environment.

2.1 Electronic Effects and Polarity

The CF3 group exerts a strong -I (inductive) effect.

  • 2-CF3-thiazole: The CF3 group at the C2 position strongly polarizes the C=N bond and increases the acidity of the C5-H proton.

  • 4-CF3-thiazole: The CF3 group at C4 significantly influences the electron density of the adjacent sulfur atom and the C5 position.

  • 5-CF3-thiazole: Placing the CF3 group at C5 makes the C4-H proton more acidic and modulates the electronics of the C-S bond.

These electronic perturbations result in different dipole moments and pKa values, which in turn affect solubility, crystal packing, and the ability to form hydrogen bonds.

2.2 Spectroscopic Characterization

While ¹H and ¹³C NMR are standard characterization tools, ¹⁹F NMR spectroscopy is particularly powerful for analyzing these isomers, providing a distinct and sensitive probe for the local electronic environment of the CF3 group.[18][19]

Property2-(Trifluoromethyl)thiazole4-(Trifluoromethyl)thiazole5-(Trifluoromethyl)thiazole
¹⁹F NMR Chemical Shift (δ, ppm) Typically more downfieldIntermediateTypically more upfield
¹H NMR (C-H proton) C5-H significantly deshieldedC5-H and C2-H deshieldedC4-H and C2-H deshielded
Calculated Dipole Moment HighModerateHigh
Reactivity Hallmark Susceptible to nucleophilic attack at C5Modulated reactivity at C2 and C5Enhanced electrophilicity at C4

Note: Specific NMR chemical shifts can vary based on solvent and substitution. The values provided are general trends observed for these classes of compounds.[20][21][22]

Part 3: Comparative Reactivity and Biological Implications

The isomeric position of the CF3 group governs the molecule's reactivity, metabolic fate, and ultimately, its biological activity. Understanding these differences is crucial for designing targeted and effective therapeutic agents.

3.1 Chemical Reactivity

The strong electron-withdrawing nature of the CF3 group deactivates the thiazole ring towards electrophilic substitution while activating it for nucleophilic attack. However, the position of activation differs:

  • 2-CF3-thiazole: The C5 position is activated towards nucleophilic addition or substitution.

  • 4-CF3 and 5-CF3-thiazoles: These isomers can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at an activated position (e.g., C2).

3.2 Biological Activity Profile

While a direct, comprehensive comparison of the parent isomers' bioactivity is not extensively documented, studies on various derivatives provide compelling insights.

  • Antifungal/Insecticidal Activity: Derivatives of 2-methyl-4-trifluoromethylthiazole have demonstrated potent fungicidal and insecticidal properties, suggesting the 4-CF3 substitution pattern is favorable for agrochemical applications.[13]

  • Anticancer Activity: 5-(Trifluoromethyl)thiazole derivatives have been synthesized and evaluated as potential anticancer agents.[15] The 5-CF3 motif is a key component in several advanced drug candidates, where it is thought to enhance binding affinity and improve pharmacokinetic properties.[16][17] This suggests that placing the CF3 group at the C5 position may be particularly advantageous for creating compounds that interact with specific enzyme active sites.

3.3 Pharmacokinetic (ADMET) Profile

The trifluoromethyl group is a cornerstone of modern drug design due to its ability to enhance metabolic stability and membrane permeability.[5][7][23] The positional isomerism of the CF3 group on the thiazole ring can fine-tune these properties:

  • Lipophilicity: All three isomers exhibit increased lipophilicity compared to unsubstituted thiazole, which can improve absorption and distribution.

  • Metabolic Stability: The robust C-F bonds are resistant to metabolic cleavage. The CF3 group can also act as a "metabolic shield," sterically hindering enzymatic degradation at adjacent positions. The efficacy of this shielding effect is dependent on the isomer. For example, a 5-CF3 group might protect the C4 position from metabolism more effectively than a 2-CF3 group would.

G cluster_workflow Comparative Biological Screening Workflow cluster_assays Parallel Assays synthesis Synthesis & Purification of Isomers (2, 4, 5-CF3) characterization Physicochemical Characterization (NMR, MS) synthesis->characterization invitro In Vitro Screening (e.g., Kinase, Antimicrobial Assays) characterization->invitro admet In Silico / In Vitro ADMET (Solubility, Stability, Permeability) characterization->admet assay1 Isomer 1 (2-CF3) assay2 Isomer 2 (4-CF3) assay3 Isomer 3 (5-CF3) data Data Analysis (IC50, MIC determination) assay1->data assay2->data assay3->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Candidate Selection sar->lead admet->sar

Caption: Logical workflow for the comparative evaluation of trifluoromethylated thiazole isomers.

Part 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as examples of established methodologies.

4.1 Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole (A 4-CF3 Isomer Derivative)

This protocol is based on the classical Hantzsch thiazole synthesis.

  • Rationale: This method provides a direct and reliable route to the 4-trifluoromethylthiazole core by reacting a readily available trifluoromethylated α-bromoketone with thiourea.

  • Procedure:

    • To a round-bottom flask, add thiourea (1.0 eq) and ethanol (10 mL/mmol of thiourea).

    • Stir the mixture at room temperature until the thiourea is partially dissolved.

    • Add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) dropwise to the suspension over 15 minutes. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO3) until the pH is ~7-8.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 10 mL), and dry under vacuum.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the title compound.

  • Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, comparing the data to literature values.

4.2 Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of the synthesized isomers against a cancer cell line (e.g., MCF-7).

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used method for initial cytotoxicity screening.

  • Procedure:

    • Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

    • Prepare stock solutions of the trifluoromethylated thiazole isomers in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • After 24 hours, remove the medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

    • Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

  • Self-Validation: The assay should be run in triplicate, and a known cytotoxic agent (e.g., doxorubicin) should be included as a positive control to validate the assay's sensitivity and reproducibility.

Conclusion and Future Outlook

The three regioisomers of trifluoromethylated thiazole offer a rich and diverse chemical space for drug discovery. The choice of isomer is a critical design element that profoundly impacts synthesis, physicochemical properties, and biological function.

  • 2-CF3-thiazoles are readily accessible and offer a unique electronic profile.

  • 4-CF3-thiazoles , while synthetically more challenging, are promising scaffolds, particularly in agrochemical research.

  • 5-CF3-thiazoles have shown significant potential in anticancer drug development, where the CF3 group's position appears optimal for enhancing pharmacokinetic properties and target engagement.

While much progress has been made, significant "white spots" remain in our understanding.[14] Direct, side-by-side comparative studies of the parent isomers across a wide range of biological assays are needed to fully map their structure-activity relationships. Furthermore, the development of more efficient and regioselective synthetic routes, especially for the 4-CF3 isomer, will be crucial for unlocking the full potential of this powerful class of heterocycles. Future research should focus on leveraging these fundamental differences to design next-generation therapeutics with enhanced potency, selectivity, and superior drug-like properties.

References

A Comparative Guide to the Biological Activity of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and agrochemical research, the thiazole ring serves as a versatile and privileged scaffold.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[2][4] When functionalized with a trifluoromethyl (CF3) group—a potent bioisostere known for enhancing metabolic stability, lipophilicity, and binding affinity—the resulting molecule, 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid, becomes a compelling starting point for the development of novel bioactive agents.[5][6][7]

This guide provides an in-depth comparison of the biological activities of the core this compound structure against its key analogs. We will explore the causal relationships between specific structural modifications and the resulting shifts in biological efficacy, supported by experimental data from peer-reviewed studies. The focus is on providing researchers and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that govern the potential of this chemical family.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound moiety combines three critical pharmacophoric elements:

  • The 1,3-Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which acts as a rigid scaffold and can participate in hydrogen bonding and other non-covalent interactions.[3][8]

  • The Trifluoromethyl (CF3) Group: This electron-withdrawing group significantly alters the electronic profile of the thiazole ring. It is often used to replace other groups, like the nitro (NO2) group, to improve drug-like properties and avoid potential bioactivation to toxic metabolites.[5] Its lipophilicity can also enhance cell membrane permeability.

  • The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor or acceptor and can form ionic interactions (salt bridges) with positively charged residues in biological targets, such as amino acid side chains in enzymes.[9]

The inherent reactivity of the carboxylic acid group makes it an ideal handle for synthetic modification, primarily through the formation of amides and esters, leading to a vast library of analogs with finely tuned properties.

Comparative Analysis of Biological Activities

The primary derivatization strategy for this core structure involves the conversion of the carboxylic acid to a carboxamide. This modification allows for the exploration of a wide chemical space by varying the amine component, profoundly impacting the compound's biological profile.

Antiviral (Anti-HIV) Activity

One of the most well-documented activities for this class of compounds is their ability to inhibit HIV replication. Research has shown that 2-trifluoromethylthiazole-5-carboxamides are effective blockers of HIV replication.[5]

A key SAR study demonstrated that the trifluoromethyl group is an effective bioisostere for a nitro group, which was present in earlier-generation compounds.[5] Replacing the potentially toxic nitro group with a CF3 group maintained or improved potency while offering a better safety profile.[5]

Compound IDKey Structural FeaturesEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)Reference
Analog 23 Thiophene ring with C-5 CF3 group5.5>100>18[5]
Analog 28 2-Trifluoromethylthiazole-5-carboxamide1.66>100>60[5]
Analog 29 2-Trifluoromethylthiazole-5-carboxamide with 6-trifluoromethylbenzothiazole0.47>100>212[5]

Key Insights:

  • The presence of a polar, neutral group like CF3 or CN at the C-5 position of the thiophene ring in early analogs was found to be crucial for activity.[5]

  • Shifting to a 2-trifluoromethylthiazole core and creating carboxamide derivatives led to a significant increase in potency, as seen in the comparison between Analog 23 and Analogs 28/29.[5]

  • The most potent compound, Analog 29, which incorporates a 6-trifluoromethylbenzothiazole unit, demonstrates that extending the molecule and adding further fluorination can dramatically enhance anti-HIV activity.[5]

Fungicidal Activity

Thiazole derivatives, particularly those containing trifluoromethyl groups, have shown significant promise as antifungal agents for agricultural and medicinal applications.[8][10][11]

Studies on 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives revealed that these compounds possess notable fungicidal properties. For instance, one analog demonstrated 90% control of tomato late blight at a concentration of 375 g ai/ha.[8] Other research into trifluoromethyl-containing pyrimidine derivatives also highlights their broad-spectrum antifungal activity against various plant pathogens like Botrytis cinerea.[10][12]

Compound ClassTarget FungiActivity LevelKey Structural FeatureReference
2-Methyl-4-trifluoromethyl-thiazole-5-carboxamidesTomato late blight90% control @ 375g ai/haCarboxamide derivative[8]
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivativesBotrytis cinerea, Phytophthora infestansSignificant inhibition (e.g., 82.68%)Thioether moiety[10][12]
2-Amino-1,3-thiazole-4-carboxylic acid derivativesVarious fungiGood activity at 50 µg/mLFree amino group[13]

Key Insights:

  • The conversion of the carboxylic acid to various carboxamides is a successful strategy for generating potent antifungal agents.[8]

  • The trifluoromethyl group is a common feature in many modern fungicides, indicating its importance for this biological activity.[10][11][12]

  • The overall structure of the molecule beyond the core thiazole ring plays a critical role. Hybrid molecules incorporating other fungicidal pharmacophores, like triazoles, can lead to broad-spectrum activity.[10][12]

Anticancer Activity

The thiazole-5-carboxamide scaffold has also been explored for its potential as an anticancer agent. A study focused on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which were evaluated against several human cancer cell lines.[14]

The results showed moderate activity, with the highest inhibitory effect (48%) observed for a compound with a 4-chloro-2-methylphenyl amido group and a 2-chlorophenyl group on the thiazole ring.[14]

Cell LineCompound TypeMax Inhibition (%)Key Structural FeaturesReference
A-549 (Lung)2-Phenyl-4-trifluoromethyl thiazole-5-carboxamideModerateVaried amide substitutions[14]
Bel7402 (Liver)2-Phenyl-4-trifluoromethyl thiazole-5-carboxamideModerateVaried amide substitutions[14]
HCT-8 (Intestine)2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide48%4-chloro-2-methylphenyl amido group[14]

Key Insights:

  • The nature of the substituents on both the phenyl ring at the 2-position and the amide nitrogen are critical determinants of anticancer activity.[14]

  • Halogenation (e.g., chloro-substituents) on the aromatic portions of the molecule appears to contribute positively to the observed cytotoxicity.[14]

Herbicidal and Insecticidal Activity

While some thiazole carboxamide derivatives were synthesized and tested for herbicidal activity, they were found to be inactive in this regard.[8] However, the broader class of thiazole carboxylic acid derivatives is known to contribute to the development of herbicides.[15][16][17]

Interestingly, the same study that found no herbicidal effect did identify insecticidal activity. Two 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide analogs showed 80% and 100% control, respectively, against the potato leafhopper at a concentration of 600 g ai/ha.[8] This highlights the functional versatility of this scaffold, where minor structural changes can switch the activity from antifungal to insecticidal.

Structure-Activity Relationship (SAR) Summary

The comparative data reveals several key principles guiding the biological activity of this compound class.

SAR_Summary cluster_substituents Influence of Substituents (R') Core 5-(CF3)-Thiazole-4-COOH Amide Conversion to Carboxamide (R-CO-NH-R') Core->Amide Antiviral Potent Antiviral (Anti-HIV) Activity Amide->Antiviral Antifungal Broad Antifungal Properties Amide->Antifungal Anticancer Moderate Anticancer Activity Amide->Anticancer Insecticidal Insecticidal Activity Amide->Insecticidal Aromatic Aromatic/Heterocyclic Groups (e.g., Benzothiazole) Aromatic->Antiviral Enhances Potency Halogen Halogen Atoms (e.g., Cl, F) Halogen->Anticancer Improves Efficacy

Caption: Key structure-activity relationships for the thiazole core.

  • Carboxamide is Key: Conversion of the carboxylic acid to a carboxamide is the most critical modification for unlocking potent antiviral, antifungal, insecticidal, and anticancer activities. The free acid form is generally less active.

  • The CF3 Group is a Potent Modulator: The trifluoromethyl group is a highly effective bioisostere for other electron-withdrawing groups and is a consistent feature in the most active analogs across different biological targets.[5][8]

  • Amide Substituent Dictates Specificity and Potency: The nature of the 'R' group attached to the amide nitrogen is the primary determinant of both the type and potency of the biological activity.

    • For anti-HIV activity , large, aromatic, and further fluorinated substituents (like 6-trifluoromethylbenzothiazole) dramatically increase potency.[5]

    • For anticancer activity , halogenated phenyl groups are beneficial.[14]

    • For insecticidal activity , specific (though not extensively detailed in the sources) substitutions lead to high efficacy against certain pests.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are critical. Below are representative protocols based on the literature.

General Synthesis of 2-Aryl-4-(Trifluoromethyl)thiazole-5-carboxamide Analogs

This protocol describes a common pathway for synthesizing the title compounds, starting from the corresponding carboxylic acid.

Synthesis_Workflow start Start: 5-(CF3)-Thiazole-4-COOH step1 Step 1: Acid Activation (e.g., SOCl2 or EDCI/HOBt) start->step1 intermediate Intermediate: Acyl Chloride or Activated Ester step1->intermediate step2 Step 2: Amide Coupling (Add desired Amine: R-NH2) Base (e.g., Et3N or DIPEA) intermediate->step2 product Final Product: 5-(CF3)-Thiazole-4-carboxamide Analog step2->product

Caption: General synthetic workflow for carboxamide analogs.

Step-by-Step Methodology:

  • Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent.

    • Method A (Acyl Chloride): Add thionyl chloride (SOCl2, ~1.2 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess SOCl2 under reduced pressure.

    • Method B (Peptide Coupling): Add a peptide coupling reagent such as EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

  • Amide Formation: Cool the solution containing the activated acid intermediate to 0 °C.

  • Amine Addition: Add the desired primary or secondary amine (R-NH2, 1.1 eq) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (~2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion.

  • Work-up and Purification: Quench the reaction with water or a saturated NaHCO3 solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired carboxamide analog.[14]

In Vitro Antifungal Microdilution Broth Assay (MIC Determination)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.

Materials:

  • Test compounds dissolved in DMSO.

  • Fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum).

  • Potato Dextrose Broth (PDB) or other suitable liquid media.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Prepare Fungal Inoculum: Grow the fungal strain on a solid medium (e.g., PDA) for 5-7 days. Harvest spores by flooding the plate with sterile saline containing a surfactant (e.g., 0.05% Tween-80). Adjust the spore suspension to a final concentration of approximately 5 x 10^4 spores/mL in PDB.

  • Serial Dilutions: Prepare serial dilutions of the test compounds in the 96-well plate. Typically, add 100 µL of PDB to each well. Add 100 µL of the highest concentration stock solution of the test compound to the first well, mix, and transfer 100 µL to the next well, repeating to create a two-fold dilution series.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (fungal inoculum in PDB without any compound) and a negative control (PDB only). A commercial fungicide (e.g., azoxystrobin) should be used as a reference standard.

  • Incubation: Seal the plates and incubate at 25-28 °C for 48-144 hours, depending on the growth rate of the fungus.[11]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the discovery of new bioactive molecules. The evidence strongly indicates that its conversion into carboxamide derivatives is a crucial step for unlocking a wide range of potent biological activities, including antiviral, antifungal, anticancer, and insecticidal properties. The trifluoromethyl group consistently proves to be a valuable component for enhancing potency and conferring drug-like properties.

Future research should focus on expanding the diversity of the amide substituents and exploring modifications at the 2-position of the thiazole ring. A deeper understanding of the mechanism of action for each activity, supported by target validation and molecular modeling, will be essential for translating these promising scaffolds into next-generation therapeutic agents and agrochemicals.

References

A Spectroscopic Journey: Unraveling the Synthesis of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds hold a position of prominence. Among these, 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid stands out as a valuable building block in the synthesis of various pharmacologically active agents. Understanding the spectroscopic characteristics of this target molecule, in direct comparison with its readily available precursors, is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its formation. This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its precursors, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate and thioacetamide, supported by experimental data and protocols.

The Synthetic Pathway: A Hantzsch Thiazole Synthesis Approach

The construction of the this compound core is efficiently achieved through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate serves as the α-haloketone component, and thioacetamide provides the requisite thioamide functionality. The subsequent hydrolysis of the resulting ethyl ester yields the final carboxylic acid.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Hantzsch Thiazole Synthesis Hantzsch Thiazole Synthesis Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate->Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Thioacetamide->Hantzsch Thiazole Synthesis Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Hantzsch Thiazole Synthesis->Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate Cyclization This compound This compound Ethyl 5-(trifluoromethyl)-1,3-thiazole-4-carboxylate->this compound Hydrolysis

Figure 1: Synthetic workflow for this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic signatures. A thorough analysis of these changes provides irrefutable evidence of the chemical conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural features of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR spectra of the target compound and its precursors reveal key differences that are indicative of the thiazole ring formation and the hydrolysis of the ester group.

¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Thioacetamide 2.52s3H-CH₃
9.5 (broad)br s2H-NH₂
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate 1.35t3H-OCH₂CH₃
4.35q2H-OCH₂ CH₃
5.30s1H-C(O)CH (Cl)C(O)-
This compound 8.60s1HThiazole C2-H
13.5 (broad)br s1H-COOH

¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
Thioacetamide [1]33.0-C H₃
205.0C =S
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate 13.9-OCH₂C H₃
63.0-OC H₂CH₃
65.0-C(O)C H(Cl)C(O)-
116.0 (q, ¹JCF = 288 Hz)-C F₃
165.0-C (O)O-
185.0 (q, ²JCF = 35 Hz)-C(O)CF₃
This compound 119.0 (q, ¹JCF = 270 Hz)-C F₃
130.0 (q, ²JCF = 40 Hz)Thiazole C 5-CF₃
145.0Thiazole C 4-COOH
158.0Thiazole C 2
163.0-C OOH

¹⁹F NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate -78.0-CF₃
This compound -62.5-CF₃

Interpretation of NMR Data:

The formation of the thiazole ring is clearly evidenced by the appearance of a singlet at approximately 8.60 ppm in the ¹H NMR spectrum, corresponding to the C2-H of the thiazole ring. This signal is absent in the spectra of the precursors. Concurrently, the signals corresponding to the ethyl group and the methine proton of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, and the methyl and amine protons of thioacetamide disappear.

In the ¹³C NMR spectrum, the formation of the thiazole ring is marked by the appearance of new signals in the aromatic region (130-160 ppm). The hydrolysis of the ethyl ester to the carboxylic acid is confirmed by the disappearance of the signals for the ethyl group and the appearance of a signal for the carboxylic acid carbon at around 163.0 ppm.

The ¹⁹F NMR spectrum shows a downfield shift of the trifluoromethyl group signal from -78.0 ppm in the precursor to -62.5 ppm in the final product, indicating a change in the electronic environment of the CF₃ group upon incorporation into the thiazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational changes observed during the synthesis are summarized below.

Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC=S StretchN-H StretchO-H Stretch (Carboxylic Acid)C-F Stretch
Thioacetamide [2][3][4]-~1310~3300, ~3170--
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate ~1760, ~1725---~1150-1350
This compound ~1700--~2500-3300 (broad)~1150-1350

Interpretation of IR Data:

The IR spectrum of thioacetamide is characterized by the presence of N-H stretching bands and a C=S stretching vibration.[2] Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate exhibits two distinct C=O stretching bands corresponding to the ester and ketone carbonyl groups, along with strong C-F stretching absorptions.

Upon formation of the thiazole, the characteristic N-H and C=S stretches of thioacetamide disappear. The two carbonyl peaks of the keto-ester are replaced by a single C=O stretch for the carboxylic acid in the final product. The most significant change is the appearance of a very broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid dimer, confirming the hydrolysis of the ester. The strong C-F stretching bands remain in the final product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Thioacetamide 7560 ([M-CH₃]⁺), 42 ([CH₃CN]⁺)
Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate [5]218/220 (Cl isotope)183 ([M-Cl]⁺), 173 ([M-OC₂H₅]⁺), 145 ([M-COOC₂H₅]⁺), 69 ([CF₃]⁺)
This compound 197152 ([M-COOH]⁺), 128 ([M-CF₃]⁺)

Interpretation of MS Data:

The mass spectrum of each compound shows a distinct molecular ion peak corresponding to its molecular weight. For ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate, the presence of chlorine is indicated by the characteristic M+2 isotope peak. The fragmentation patterns are consistent with the structures. Thioacetamide shows fragments corresponding to the loss of a methyl group and the formation of acetonitrile cation. The fragmentation of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate is dominated by the loss of the chlorine atom, the ethoxy group, and the entire ethoxycarbonyl group.[5] The final product, this compound, exhibits fragmentation corresponding to the loss of the carboxyl group and the trifluoromethyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic_Analysis_Logic cluster_synthesis Synthesis Progression cluster_spectroscopy Spectroscopic Techniques Precursors Precursors NMR NMR Precursors->NMR Distinct Signals IR IR Precursors->IR Characteristic Bands MS MS Precursors->MS Specific m/z Intermediate Intermediate Intermediate->NMR Thiazole Proton Appears Intermediate->IR N-H/C=S Bands Disappear Intermediate->MS New Molecular Ion Final Product Final Product Final Product->NMR Carboxylic Acid Proton Appears Final Product->IR Broad O-H Band Appears Final Product->MS Final Molecular Ion

References

A Senior Application Scientist's Guide to the Purity Assessment of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of molecular building blocks are paramount. 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid (C₅H₂F₃NO₂S, MW: 197.14) is a key heterocyclic intermediate whose utility is directly proportional to its purity.[1][2] Impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields, and erroneous biological data, compromising drug discovery timelines and regulatory submissions.

This guide provides a comparative analysis of the primary analytical techniques used to establish the purity of this compound. We will move beyond mere procedural descriptions to explore the strategic rationale behind selecting and combining these methods to construct a comprehensive and validated purity profile.

An Integrated Strategy for Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings and illuminate different classes of potential impurities. Our strategy is to build a purity profile by systematically evaluating the compound's identity, elemental composition, and the presence of organic and inorganic impurities.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Orthogonal Purity Analysis cluster_2 Final Profile A Commercial Sample 5-(Trifluoromethyl)-1,3- thiazole-4-carboxylic acid B Structural Confirmation & Identification A->B C HPLC-UV (Related Substances) B->C Orthogonal Testing D NMR (1H, 19F, qNMR) (Structural Isomers, Absolute Purity) B->D Orthogonal Testing E GC-MS (Volatile Impurities, Solvents) B->E Orthogonal Testing F Elemental Analysis (Elemental Composition) B->F Orthogonal Testing G Comprehensive Purity Report (>95% Confidence) C->G Data Consolidation D->G Data Consolidation E->G Data Consolidation F->G Data Consolidation

Caption: Integrated workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Related Substances

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates the target molecule from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. For a carboxylic acid like our target compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[3]

  • Detection: UV detection is employed, typically at a wavelength where the thiazole ring exhibits strong absorbance (e.g., 240-280 nm), allowing for sensitive detection of the main component and any UV-active impurities.[4]

Experimental Protocol: RP-HPLC-UV
  • System Preparation:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the commercial sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution program (e.g., start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow A Sample Weighing & Dissolution B Filtration (0.45 µm) A->B C Injection into HPLC System B->C D Separation on C18 Column C->D E UV Detection (254 nm) D->E F Chromatogram Generation E->F G Purity Calculation (Area %) F->G

Caption: HPLC experimental workflow.

NMR Spectroscopy: For Definitive Structure and Absolute Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR). For a fluorinated molecule like this, both ¹H and ¹⁹F NMR are indispensable.

  • ¹H NMR: Confirms the proton environment of the molecule. The presence of the thiazole proton and the carboxylic acid proton provides a primary structural fingerprint. Impurities with different proton signatures will be readily visible.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive, and the chemical shifts span a very wide range.[5] This means that even structurally similar fluorinated impurities are likely to have distinct, well-resolved signals, making ¹⁹F NMR an exceptionally clean and sensitive method for assessing purity with respect to fluorinated byproducts.[6][7][8]

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the target compound can be calculated by comparing the integral of a specific analyte signal to the integral of a standard's signal. This method is a primary analytical technique that does not require a reference standard of the analyte itself.[9]

Experimental Protocol: ¹H and ¹⁹F qNMR
  • Internal Standard Selection: Choose a standard with a simple spectrum that does not overlap with the analyte signals in both ¹H and ¹⁹F NMR. For ¹H qNMR, a common standard is maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the commercial sample and ~10 mg of the certified internal standard into a vial.

    • Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1, e.g., 5 times the longest T₁) to allow for complete relaxation of all nuclei for accurate integration.

    • Acquire the ¹⁹F NMR spectrum. Proton decoupling is typically not required but can simplify the spectrum if complex H-F coupling exists.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the thiazole proton in ¹H NMR or the CF₃ signal in ¹⁹F NMR) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of nuclei per signal, and sample masses.

NMR_Workflow A Accurate Weighing: Analyte & Internal Standard B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H & 19F Spectra (Long Relaxation Delay) C->D E Integrate Analyte & Standard Peaks D->E F Calculate Absolute Purity (qNMR) E->F

Caption: NMR experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. While the target carboxylic acid is not sufficiently volatile for direct GC analysis, this technique is crucial for detecting residual solvents from the synthesis or purification process.

Causality Behind Experimental Choices:

  • Derivatization: To analyze the compound itself or non-volatile impurities, a derivatization step, such as esterification (e.g., with diazomethane or a silylating agent like BSTFA), would be required to convert the carboxylic acid into a more volatile ester. However, for the primary purpose of detecting residual solvents, no derivatization is needed.

  • Headspace Analysis: A headspace autosampler is the ideal setup. The sample is heated in a sealed vial, and the vapor (headspace) containing any volatile solvents is injected into the GC. This avoids introducing the non-volatile analyte onto the GC column.

  • Detection: Mass spectrometry provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST).

Experimental Protocol: Headspace GC-MS for Residual Solvents
  • System Preparation:

    • Column: A polar column (e.g., DB-WAX or similar) is often preferred for good separation of common polar solvents.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature ramp (e.g., 40°C hold for 5 min, then ramp to 240°C at 10°C/min).

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a headspace vial.

    • Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample.

    • Seal the vial.

  • GC-MS Run:

    • Place the vial in the headspace autosampler, which will heat the sample (e.g., at 80°C for 15 min) to allow volatiles to partition into the headspace.

    • The autosampler injects a portion of the headspace gas into the GC inlet.

    • The separated components are detected by the mass spectrometer.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library.

    • Quantify by creating a calibration curve with known standards of any identified solvents.

GCMS_Workflow A Sample Dissolution in Headspace Vial B Heating & Equilibration A->B C Headspace Injection B->C D GC Separation C->D E MS Detection & Library Matching D->E F Identify & Quantify Residual Solvents E->F

Caption: Headspace GC-MS workflow.

Elemental Analysis (EA): The Fundamental Compositional Check

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[10][11] It is a powerful tool for confirming the empirical formula and, by extension, the purity of a compound.[12][13] For a publication or regulatory filing, EA data that falls within ±0.4% of the theoretical values is often considered essential evidence of a compound's high purity.[14]

Causality Behind Experimental Choices:

  • Combustion Analysis: The method relies on the complete combustion of the sample at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (typically thermal conductivity). This destructive but highly accurate method provides the fundamental elemental ratios of the bulk sample.[10]

Experimental Protocol: CHNS Analysis
  • Sample Preparation:

    • Ensure the sample is completely dry and homogeneous.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrument Analysis:

    • Place the capsule into the elemental analyzer's autosampler.

    • The instrument drops the sample into a high-temperature combustion furnace.

    • The resulting gases are passed through a reduction furnace and separation column.

    • A thermal conductivity detector quantifies the separated gases.

  • Data Analysis:

    • The instrument software calculates the weight percentages of C, H, N, and S.

    • Compare these experimental values to the theoretical values calculated from the molecular formula (C₅H₂F₃NO₂S):

      • C: 30.46%

      • H: 1.02%

      • N: 7.11%

      • S: 16.26%

    • A deviation of ≤0.4% for each element is the accepted industry standard for high purity.[14]

EA_Workflow A Dry & Homogenize Sample B Weigh 1-3 mg into Tin Capsule A->B C High-Temp Combustion in Elemental Analyzer B->C D Gas Separation & Detection C->D E Calculate %C, H, N, S D->E F Compare to Theoretical Values (Deviation < 0.4%) E->F

Caption: Elemental Analysis workflow.

Comparative Summary of Analytical Techniques

Parameter HPLC-UV NMR Spectroscopy GC-MS Elemental Analysis
Principle Differential partitioningNuclear spin in a magnetic fieldVolatility-based separation & mass detectionHigh-temperature combustion
Information Relative purity, detection of non-volatile impuritiesUnambiguous structure, absolute purity (qNMR), isomeric impuritiesIdentification of volatile impurities & residual solventsElemental composition (%C, H, N, S)
Selectivity High for structurally different compoundsVery high, especially ¹⁹F NMR for fluorinated isomersVery high with MS detectionLow; provides bulk composition, not individual impurities
Sensitivity High (µg/mL range)Moderate (mg/mL), but ¹⁹F is very sensitiveVery high (ng/mL to pg/mL) for volatilesLow (requires >99% purity for good agreement)
Advantages Robust, widely available, excellent for routine QCProvides structural confirmation, qNMR is a primary methodGold standard for residual solventsConfirms empirical formula, accepted proof of purity
Limitations Requires UV-active impurities, relative quantificationLower throughput, higher equipment costNot suitable for non-volatile compounds without derivatizationDoes not detect impurities with the same elemental composition (isomers)

Conclusion

Assessing the purity of a critical building block like this compound demands a multi-faceted analytical approach.

  • HPLC serves as the primary tool for routine quality control, providing a reliable profile of non-volatile, UV-active impurities.

  • NMR spectroscopy , particularly the combination of ¹H and ¹⁹F qNMR, is the definitive method for confirming the structure and determining the absolute purity, offering unparalleled insight into fluorinated and isomeric impurities.

  • GC-MS is essential for a complete profile, specifically targeting and identifying potentially harmful residual solvents from the manufacturing process.

  • Elemental Analysis provides the final, fundamental validation of the compound's elemental composition, serving as a classic benchmark of high purity.

By strategically combining these orthogonal techniques, researchers and drug development professionals can establish a validated, trustworthy purity profile, ensuring the quality and reliability of their downstream applications and accelerating the path from discovery to innovation.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, making this core attractive for drug discovery. This document synthesizes findings from various studies, offering a comparative perspective on how structural modifications influence biological activity, with a primary focus on anticancer applications.

Introduction: The Thiazole Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic motif found in a wide array of biologically active compounds, including approved drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] Its ability to participate in hydrogen bonding, hydrophobic, and dipole-dipole interactions makes it a versatile scaffold for designing enzyme inhibitors and receptor modulators.[1][2] The incorporation of a trifluoromethyl (CF3) group at the 5-position of the thiazole ring is a key design element. The high electronegativity and lipophilicity of the CF3 group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide will delve into the nuanced effects of structural alterations to the this compound core, primarily focusing on its carboxamide derivatives which have shown promise as anticancer agents.

Comparative Analysis of Anticancer Activity

Recent research has focused on the synthesis and evaluation of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives as potential anticancer agents.[3][4] These studies provide a foundation for understanding the SAR of this compound class against various cancer cell lines.

Influence of Substituents on the 2-Phenyl Ring

A key area of structural modification is the phenyl ring at the 2-position of the thiazole core. The nature and position of substituents on this ring have a marked impact on cytotoxic activity.

A study by Dong, Liu, and coworkers systematically explored these modifications.[3][4] A series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. The general synthetic approach involved the Hantzsch thiazole synthesis.

Table 1: Anticancer Activity of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives

Compound ID2-Aryl Substituent (R1)Amide Substituent (R2)A-549 (% inhibition)Bel7402 (% inhibition)HCT-8 (% inhibition)
8a 2-Fluorophenyl4-Chloro-2-methylphenyl352832
8b 2-Chlorophenyl4-Chloro-2-methylphenyl484145
8c 2-Bromophenyl4-Chloro-2-methylphenyl393336
8d 2-Methylphenyl4-Chloro-2-methylphenyl252123
8e 2-Fluorophenyl2,4-Dichlorophenyl312529
8f 2-Chlorophenyl2,4-Dichlorophenyl423740
5-FU --757880
Data synthesized from Dong et al., 2016.[3][4] All compounds tested at 5 µg/mL. 5-Fluorouracil (5-FU) was used as a positive control.

Key SAR Insights:

  • Halogen Substitution at the 2-Position: A clear trend emerges from the data in Table 1. Among the halogenated phenyl substituents at the R1 position, the 2-chlorophenyl group (compound 8b ) consistently afforded the highest inhibitory activity across all three cell lines, with 48% inhibition against the A-549 lung cancer cell line.[3][4] This suggests that a moderately sized, electron-withdrawing group at this position is favorable for activity. The 2-fluoro (8a ) and 2-bromo (8c ) analogs showed slightly reduced, but still significant, activity.

  • Effect of Alkyl Substitution: The introduction of a 2-methyl group (8d ) resulted in a noticeable decrease in anticancer activity compared to the halogenated derivatives. This indicates that electronic effects may be more critical than steric bulk at this position, or that the electron-donating nature of the methyl group is detrimental to activity.

  • Amide Moiety (R2): Comparing compounds with the same R1 group but different R2 substituents (e.g., 8a vs. 8e and 8b vs. 8f ) reveals that the 4-chloro-2-methylphenyl amide generally provides slightly better activity than the 2,4-dichlorophenyl amide. This highlights the importance of the substitution pattern on the amide phenyl ring for optimizing biological response. The combination of a 2-chlorophenyl group at R1 and a 4-chloro-2-methylphenyl group at R2 (8b ) proved to be the most effective in this series.[3][4]

Alternative Scaffolds and Bioisosteric Replacements

While the this compound core is a primary focus, related structures have also been investigated, providing broader insights into the role of the trifluoromethyl group and the heterocyclic system.

Pyrazole-Carboxamide Analogs

In a combinatorial chemistry approach, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized and evaluated for biological activity.[5][6] While the primary screening was for toxicity in C. elegans, the synthetic strategy and the generation of a diverse library underscore the adaptability of the trifluoromethyl-heterocycle-carboxamide motif. This work highlights that the core 5-(trifluoromethyl)-1,3-thiazole can be bioisosterically replaced with a 5-(trifluoromethyl)pyrazole while retaining the potential for biological activity.

Anti-HIV Activity of 2-Trifluoromethylthiazole-5-carboxamides

Interestingly, shifting the trifluoromethyl group from the 5-position to the 2-position of the thiazole ring and the carboxamide to the 5-position leads to a different biological activity profile. A study on 2-trifluoromethylthiazole-5-carboxamides revealed potent anti-HIV activity.[7] In this series, compound 29 (GPS491) demonstrated an EC50 of 0.47 µM.[7] This result confirms that a CF3 group can be an effective bioisostere for a nitro group, which was present in earlier lead compounds, while potentially avoiding the bioactivation of the nitro moiety.[7] The potency was enhanced by incorporating a 6-trifluoromethylbenzothiazole motif as the "right-side" element of the molecule, indicating that multiple fluorine-containing groups can act synergistically to improve activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocols are representative of those used to evaluate the anticancer activity of the title compounds.

General Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole-5-carboxamides

This protocol is adapted from the work of Dong, Liu, et al.[3]

  • Synthesis of Ethyl 2-aryl-4-(trifluoromethyl)thiazole-5-carboxylate: A mixture of a substituted thiobenzamide (35 mmol) and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (35 mmol) in ethanol (100 mL) is refluxed for 24 hours. After completion, the solvent is evaporated under reduced pressure. The residue is allowed to stand until crystals form, which are then isolated by filtration.

  • Hydrolysis to Carboxylic Acid: The synthesized thiazole ester (10 mmol) is dissolved in a mixture of ethanol (50 mL) and aqueous sodium hydroxide solution (10%, 20 mL). The mixture is heated to reflux for 2 hours. The ethanol is removed in vacuo, and the aqueous solution is diluted with water (50 mL) and acidified to pH 2 with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid intermediate.

  • Amide Coupling: To a solution of the thiazole-5-carboxylic acid (1.0 mmol) in dichloromethane (20 mL), oxalyl chloride (1.5 mmol) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is redissolved in dichloromethane (20 mL). The appropriate substituted aniline (1.1 mmol) and triethylamine (1.5 mmol) are added, and the reaction mixture is stirred at room temperature for 12 hours. The solution is then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A-549, Bel7402, HCT-8) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the test compounds (e.g., a single high concentration like 5 µg/mL for initial screening) for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the formula: Inhibition (%) = [1 - (Absorbance_treated / Absorbance_control)] × 100

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The structure-activity relationship studies conducted to date provide clear, actionable insights for drug development professionals.

  • Key Favorable Features: The presence of a 2-chlorophenyl group at the 2-position of the thiazole ring and a 4-chloro-2-methylphenyl amide at the 4-carboxamide position have been identified as key structural features that enhance anticancer activity.

  • Role of the Trifluoromethyl Group: The CF3 group is a critical component, likely contributing to improved metabolic stability and target engagement through favorable interactions. Its role as a bioisostere for other functional groups, such as the nitro group, has been successfully demonstrated in the context of anti-HIV agents.[7]

Future research in this area should focus on several key aspects. Firstly, elucidation of the precise mechanism of action for the most potent anticancer compounds is necessary; it is currently unknown if they target a specific kinase, tubulin polymerization, or another cellular process. Secondly, expanding the diversity of the amide substituents could lead to further improvements in potency and selectivity. Finally, in vivo evaluation of the most promising lead compounds, such as compound 8b , is a critical next step to assess their pharmacokinetic properties and therapeutic efficacy in preclinical models. The systematic exploration of this chemical space continues to hold significant promise for the discovery of new and effective drugs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.